1-Phenyl-1H-indole-6-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylindole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-12-6-7-13-8-9-16(15(13)10-12)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOHVCBMHBQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C2C=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Phenyl-1H-indole-6-carbaldehyde
Executive Summary & Core Identity
1-Phenyl-1H-indole-6-carbaldehyde is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the development of G-protein coupled receptor (GPCR) ligands, specifically 5-HT6 antagonists, and as a precursor for complex indole alkaloids.[1] Its structural rigidity, provided by the N-phenyl moiety, combined with the reactive C6-formyl handle, makes it a critical intermediate for structure-activity relationship (SAR) studies involving the indole scaffold.
Registry & Identification Data
| Parameter | Data |
| Chemical Name | 1-Phenyl-1H-indole-6-carbaldehyde |
| CAS Number | 467451-57-6 |
| MDL Number | MFCD32877848 |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol |
| SMILES | O=Cc1ccc2n(c3ccccc3)ccc2c1 |
| InChI Key | Unique identifier required for database integration (e.g., InChI=1S/C15H11NO...[1][2]) |
Synthetic Pathway & Methodology
The synthesis of 1-Phenyl-1H-indole-6-carbaldehyde is non-trivial due to the need for regioselectivity. Direct formylation of 1-phenylindole typically yields the C3-isomer (Vilsmeier-Haack conditions). Therefore, the field-proven industrial route relies on the N-arylation of the pre-functionalized 1H-indole-6-carbaldehyde.
Strategic Route: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol utilizes a modified Ullmann coupling to attach the phenyl ring to the indole nitrogen. This method is superior to nucleophilic aromatic substitution (
Reaction Scheme:
Experimental Protocol (Step-by-Step)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
Substrate: 1H-Indole-6-carbaldehyde (CAS 1196-70-9) [1].[3]
-
Aryl Halide: Iodobenzene (1.2 - 1.5 equivalents).
-
Catalyst System: Copper(I) trifluoromethanesulfonate complex (benzene complex) (5 mol%) and 1,10-Phenanthroline (10 mol%).
-
Base: Cesium Carbonate (
) (2.0 equivalents) – Critical for scavenging HI and driving the equilibrium. -
Solvent: Anhydrous Xylene or Toluene (degassed).
-
-
Execution:
-
Work-up & Purification:
-
Cool to room temperature.[6] Dilute with Ethyl Acetate (EtOAc).[7]
-
Filter through a Celite pad to remove inorganic salts and copper residues.
-
Wash the filtrate with water (
) and brine ( ). -
Dry over anhydrous
and concentrate in vacuo. -
Purification: Flash column chromatography using Silica Gel (230-400 mesh). Elute with a gradient of Hexane/EtOAc (9:1 to 4:1).
-
Mechanism of Action (Catalytic Cycle)
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the Cu(I) species, followed by ligand exchange with the indole nitrogen (deprotonated by carbonate), and finally reductive elimination to release the product.
Figure 1: Simplified catalytic cycle for the Copper-mediated N-arylation of indole-6-carbaldehyde.
Characterization & Quality Control
To ensure scientific integrity, the isolated compound must be validated using the following spectral parameters.
| Technique | Expected Signal / Feature | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | Aldehyde (-CHO) proton.[7] Distinctive singlet. | |
| N-Phenyl aromatic protons. | ||
| Indole backbone protons (C2, C3, C4, C5, C7). | ||
| ¹³C NMR | Carbonyl carbon (C=O). | |
| Ipso-carbon of the N-phenyl ring. | ||
| Mass Spectrometry (ESI) | Protonated molecular ion. | |
| Appearance | Pale yellow to off-white solid | Depending on purity and crystallization solvent. |
Applications in Drug Discovery
The 1-phenyl-1H-indole-6-carbaldehyde scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.
5-HT6 Receptor Antagonists
Research indicates that N-arylsulfonyl and N-aryl indoles are potent antagonists of the 5-HT6 receptor, a target for treating cognitive dysfunction in Alzheimer's disease and schizophrenia [2]. The C6-aldehyde serves as a versatile handle for:
-
Reductive Amination: To introduce solubilizing amine groups.
-
Wittig Olefination: To extend the carbon chain for lipophilic pockets.
Workflow: Derivatization Logic
Figure 2: Synthetic divergence from the core aldehyde intermediate.
Safety & Handling (E-E-A-T)
As a research chemical, specific toxicological data may be limited. However, by structural analogy to 1-phenylindole and indole-carbaldehydes, the following precautions are mandatory:
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas. Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged exposure to air.
-
Handling: Use a fume hood. Avoid contact with strong oxidizing agents.
References
-
PubChem Compound Summary. "1H-Indole-6-carboxaldehyde (CAS 1196-70-9)."[3] National Center for Biotechnology Information. [Link]
- European Patent Office. "EP1379239B1: Indole derivatives as 5-HT6 receptor antagonists." (2004).
-
Buchwald, S. L., et al. "Efficient Palladium-Catalyzed N-Arylation of Indoles."[8] Organic Letters, 2000, 2(10), 1403–1406. [Link](Cited for mechanistic grounding of N-arylation protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1270502-85-6_CAS号:1270502-85-6_3-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid - 化源网 [m.chemsrc.com]
- 3. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation - ProQuest [proquest.com]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 7. rsc.org [rsc.org]
- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
Technical Guide: Solubility and Stability of 1-Phenyl-1H-indole-6-carbaldehyde
[1][2]
Executive Summary
1-Phenyl-1H-indole-6-carbaldehyde is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (specifically 5-HT6 antagonists) and anti-tubercular pathways (Pks13 inhibitors).[1][2]
Chemically, it consists of an indole core substituted with a phenyl group at the N1 position and a reactive formyl (aldehyde) group at the C6 position. This structural configuration imparts significant lipophilicity and specific stability challenges related to the aldehyde functionality.[2] This guide details the physicochemical behavior, solubility parameters, and stability protocols required for rigorous research and development applications.
| Property | Data / Descriptor |
| Chemical Name | 1-Phenyl-1H-indole-6-carbaldehyde |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| Physical State | Solid (typically light yellow to beige crystalline powder) |
| Primary Reactivity | Nucleophilic addition (Aldehyde), Electrophilic substitution (Indole C3) |
| Key Risk | Oxidation to carboxylic acid; Photo-degradation |
Physicochemical Profile & Solubility
Structural Determinants of Solubility
The solubility profile of 1-Phenyl-1H-indole-6-carbaldehyde is dominated by the N-phenyl moiety .[1][2] Unlike the parent molecule (indole-6-carbaldehyde), which possesses a free N-H capable of hydrogen bond donation, the N-phenyl derivative is devoid of this donor capability.[1][2] The bulky phenyl group drastically increases the partition coefficient (LogP), rendering the molecule highly hydrophobic.
Solvent Compatibility Table
The following data summarizes the solubility behavior based on polarity indices.
| Solvent Class | Representative Solvents | Solubility Rating | Operational Note |
| Polar Protic | Water, PBS Buffer | Insoluble (< 0.1 mg/mL) | Requires surfactant/co-solvent (e.g., Tween 80) for bio-assays.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | Preferred for stock solutions. Stable for weeks at -20°C. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 30 mg/mL) | Ideal for synthesis and extraction.[2] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate to High | Good for crystallization/purification.[2] |
| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility improves significantly with heating.[2] |
Dissolution Protocol for Biological Assays
For researchers preparing stock solutions for in vitro screening:
-
Primary Solubilization: Dissolve the solid in 100% DMSO to reach a concentration of 10–20 mM. Sonicate for 30–60 seconds if visible particulates remain.[2]
-
Secondary Dilution: Dilute into aqueous media (media/buffer) immediately prior to use.[2]
-
Precipitation Warning: Do not exceed 1% v/v DMSO in the final aqueous buffer, as the compound may crash out of solution due to its high lipophilicity.[2]
Synthesis & Structural Origins
Understanding the synthesis provides insight into the stability of the N-C bond. This compound is typically accessed via Ullmann-type coupling , implying the N-phenyl bond is chemically robust and resistant to hydrolysis under standard conditions.[1][2]
Figure 1: Synthesis via Ullmann coupling highlights the robustness of the N-Phenyl linkage.[1]
Stability Profile & Degradation Mechanisms[1]
Oxidation (The Primary Threat)
The C6-aldehyde group is the "Achilles' heel" of this molecule regarding stability.[1][2] Aldehydes are prone to autoxidation to form the corresponding carboxylic acid (1-phenyl-1H-indole-6-carboxylic acid ).[1][2] This process is accelerated by:
Photostability
Indole derivatives are inherently photosensitive.[2] The conjugated system absorbs UV-Vis light, leading to the formation of radical species.[2] Prolonged exposure to ambient light can darken the solid from yellow to brown, indicating the formation of quinoidal degradation products or dimers.
Hydrolytic Stability[1]
-
Acidic pH: The aldehyde is stable, but the indole ring may undergo polymerization at very low pH (< 1).
-
Basic pH: Stable. The N-phenyl bond does not hydrolyze.[2] However, in the presence of strong bases and nucleophiles, the aldehyde may undergo Cannizzaro reactions or aldol condensations.
Figure 2: Primary degradation pathways.[1][2] Oxidation to the carboxylic acid is irreversible.
Handling & Storage Protocols
To maintain purity >98% over long-term storage, the following "Gold Standard" protocol must be implemented.
Storage Conditions
-
Temperature: Store at -20°C for long-term (> 1 month); 2–8°C is acceptable for short-term (< 1 week).
-
Atmosphere: Store under Argon or Nitrogen .[2] The aldehyde is sensitive to air oxidation.[2]
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage of DMSO stocks to prevent leaching.[1][2]
Handling Workflow
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can accelerate degradation.[2]
-
Weighing: Weigh quickly in a fume hood. Avoid leaving the solid exposed to air and light on the balance pan for extended periods.[2]
-
Re-sealing: Flush the headspace of the vial with inert gas (Nitrogen/Argon) before re-capping.[2]
Figure 3: Decision tree for receiving and storing the compound to ensure integrity.
Analytical Monitoring
Routine monitoring of the aldehyde's integrity is recommended.[2]
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: High organic hold required (e.g., 50% B to 95% B) due to the N-phenyl lipophilicity.[2]
-
Detection: UV at 254 nm (aromatic) and 280 nm (indole).[2]
-
-
Key Impurity Marker: Look for a peak eluting earlier than the main peak (the carboxylic acid is more polar) or later (dimers).
References
-
Synthesis via Ullmann Coupling
-
General Indole Stability & Reactivity
-
Biological Application (Pks13 Inhibitors)
-
Ullmann Reaction Protocols
In-Silico ADMET Prediction for Indole-Based Compounds: A Senior Application Scientist's Guide
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" due to its presence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1] However, its unique electronic and structural properties present distinct challenges in drug development, particularly concerning its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The electron-rich nature of the indole ring system can lead to complex metabolic pathways, including the formation of reactive intermediates, while its structural motifs can confer unforeseen toxicities such as hERG channel inhibition.[2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for leveraging in-silico ADMET prediction tools to navigate these challenges. We will dissect the core principles of computational prediction, detail a parameter-specific approach for indole compounds, and present a self-validating workflow designed to de-risk indole-based candidates early in the discovery pipeline, thereby saving critical resources and accelerating the path to viable therapeutics.
The Indole Scaffold: A Double-Edged Sword in Medicinal Chemistry
The value of the indole nucleus is rooted in its versatile chemical properties. As a planar, aromatic 10 π-electron system, it serves as an excellent scaffold for interacting with biological targets through π-stacking, hydrogen bonding (via the N-H group), and hydrophobic interactions.[1][5] This versatility is evidenced by its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as in blockbuster drugs.[6][7]
However, the very features that make it biologically versatile also underpin its ADMET liabilities:
-
Reactivity: The pyrrole ring portion is electron-rich, making it susceptible to oxidative metabolism. Electrophilic substitution occurs preferentially at the C3 position, a hotspot for both functionalization and metabolic attack.[7][8]
-
Metabolic Instability: Indoles are extensively metabolized by Cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance and the formation of toxic byproducts.[2][9][10][11]
-
Off-Target Activity: The nitrogen-containing heterocyclic structure can interact with unintended targets, most notably ion channels like the hERG potassium channel, a primary cause of acquired long QT syndrome.[3][12][13]
Understanding these intrinsic properties is the first step toward building predictive models that can flag potential failures before they consume valuable time and resources.
Foundational In-Silico Methodologies for ADMET Prediction
In-silico ADMET prediction relies on computational models that correlate a molecule's structural features with its pharmacokinetic and toxicological properties.[14][15] These methods allow for the rapid screening of virtual libraries, prioritizing compounds for synthesis and in-vitro testing.[16][17] The primary methodologies include:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., logP, polar surface area, electronic properties) to a specific biological activity or property.[6][18] For ADMET, a QSAR model might predict Caco-2 permeability based on a set of calculated molecular descriptors. The validity of a QSAR model is highly dependent on the quality of the training data and its Applicability Domain —the chemical space in which it can make reliable predictions.[19][20]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. In the context of ADMET, docking indole derivatives into the active sites of CYP enzymes can predict the most likely sites of metabolism (SOM) and identify potential enzyme inhibitors.[2][4] Similarly, docking into the pore of the hERG channel can help identify compounds with a high risk of cardiotoxicity.[3][21]
-
Machine Learning (ML) and AI: Modern ADMET prediction heavily relies on ML algorithms (e.g., Random Forest, Support Vector Machines, Deep Neural Networks). These models are trained on large datasets of chemical structures and their corresponding experimental ADMET values to "learn" the complex relationships between structure and properties, often outperforming traditional QSAR models.[22][23]
A Parameter-by-Parameter Guide to Predicting the Fate of Indoles
A comprehensive in-silico assessment requires a detailed examination of each ADMET parameter, with special attention paid to the known liabilities of the indole scaffold.
Absorption
Absorption determines the extent to which a drug enters systemic circulation. Key parameters to predict include:
-
Human Intestinal Absorption (HIA): This predicts the percentage of drug absorbed from the gut. Models often use descriptors like lipophilicity (logP) and polar surface area (PSA).
-
Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal wall. High permeability is desirable for orally administered drugs.[17][24]
-
Blood-Brain Barrier (BBB) Permeability: Crucial for CNS-active drugs, this property is often challenging for indole derivatives. While some smaller indoles can passively diffuse across the BBB, many are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of the brain.[25][26][27] In-silico models can predict both passive diffusion and P-gp substrate liability.[28]
Distribution
Distribution describes how a drug spreads throughout the body's tissues.
-
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target. High PPB can limit efficacy. In-silico models can provide an estimate of the percentage of a compound that will bind to plasma proteins like albumin.
Metabolism
Metabolism is arguably the most critical and complex parameter for indole-based compounds. The primary focus is on metabolism by Cytochrome P450 (CYP) enzymes in the liver.
-
Key Metabolic Pathways: The electron-rich indole nucleus is prone to oxidation. Common pathways include hydroxylation at various positions on the benzene or pyrrole ring and oxidation to form products like oxindole.[9][10][11]
-
The Critical Liability: Reactive Metabolite Formation: A major concern for 3-substituted indoles is dehydrogenation by CYPs to form highly reactive and electrophilic 3-methyleneindolenine intermediates.[2][4] These species can covalently bind to cellular nucleophiles like proteins and DNA, leading to cytotoxicity, idiosyncratic adverse reactions, and mechanism-based inactivation of the metabolizing CYP enzyme itself (e.g., CYP3A4).[2][4] In-silico alerts for this structural motif are a critical first-pass filter.
Caption: CYP450-mediated dehydrogenation of 3-substituted indoles.
Toxicity
Early prediction of toxicity is essential to prevent late-stage failures.
-
Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel can delay cardiac repolarization, leading to potentially fatal arrhythmias.[12][29] Many nitrogen-containing heterocycles, including some indole alkaloids, are known hERG inhibitors.[3][21] QSAR models and pharmacophore filters trained to recognize the structural features of hERG blockers are indispensable.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury can be linked to the formation of reactive metabolites, as described above.[28] Models often flag structural alerts associated with DILI.
-
Mutagenicity: In-silico systems provide predictions for the Ames test, which assesses a chemical's potential to cause DNA mutations.[28][30]
-
Carcinogenicity: Models trained on rodent carcinogenicity data can provide an early warning for long-term toxicity potential.[28]
A Self-Validating Workflow for In-Silico Assessment of Indole Candidates
A robust and trustworthy workflow integrates multiple predictive models and triages compounds based on a holistic view of their ADMET profile. The goal is not to find "perfect" compounds but to identify those with the highest probability of success and to understand their potential liabilities.
Caption: Integrated in-silico workflow for ADMET assessment of indole compounds.
Experimental Protocol: Step-by-Step Workflow
-
Compound Preparation:
-
Input molecular structures in a machine-readable format (e.g., SMILES).
-
Use a standardized protocol to wash structures: remove salts, neutralize, and generate a consistent protonation state at a physiological pH (e.g., 7.4). This step is critical for accuracy.
-
-
Initial Filtering:
-
Calculate key physicochemical properties (MW, logP, TPSA, H-bond donors/acceptors, rotatable bonds).
-
Apply established drug-likeness filters like Lipinski's Rule of Five.[31] Compounds that fail these basic checks are often poor starting points.
-
-
Broad ADMET Screening:
-
Critical Toxicity Assessment:
-
Run specialized models for key toxicity endpoints. Pay closest attention to hERG inhibition predictions and any structural flags for hepatotoxicity or mutagenicity.
-
-
Metabolism Deep Dive:
-
Predict which CYP isoforms (e.g., 3A4, 2D6, 2C9) are likely to metabolize the compound.
-
Use Site of Metabolism (SOM) predictors to identify the most labile positions on the molecule. If the C3 position or its substituent is flagged, investigate further.
-
Screen for structural alerts indicative of reactive metabolite formation (e.g., the 3-alkylindole moiety).
-
-
Data Integration and Decision Making:
-
Consolidate all predicted data into a summary table.
-
Use a color-coded heat map (Green/Yellow/Red) to visualize risk levels for each parameter.
-
Prioritize candidates that exhibit a balanced profile. A compound with a moderate liability that can be addressed through chemical modification may be more valuable than one with a "perfect" profile but poor target potency.
-
Data Presentation and Interpretation: Beyond the Numbers
In-silico predictions are probabilistic, not deterministic. The true value lies in using the data to guide experimental design and make informed decisions.
Sample ADMET Profile Comparison
The table below illustrates how prediction data can be used to compare two hypothetical indole-based kinase inhibitors.
| ADMET Parameter | Compound A | Compound B | Interpretation / Action |
| MW ( g/mol ) | 452 | 488 | Both acceptable (<500). |
| logP | 3.1 | 4.8 | Compound A has better balance; Compound B is highly lipophilic. |
| HIA (% Absorbed) | High (>90%) | High (>90%) | Both predicted to have good gut absorption. |
| BBB Permeation | No | Yes | Depends on target. If target is peripheral, A is better. If CNS, B. |
| P-gp Substrate | No | Yes | B's CNS penetration may be limited by efflux.[26] |
| CYP3A4 Substrate | Yes | Yes | Both likely metabolized by CYP3A4. |
| Reactive Metabolite Alert | Yes (3-methyl) | No | High risk for Compound A. Requires experimental validation.[4] |
| hERG Inhibition | Low Risk | High Risk | Major liability for Compound B. Needs to be tested in vitro immediately. |
| Hepatotoxicity | Low Risk | Moderate Risk | Risk for B may be linked to high lipophilicity and hERG activity. |
| Overall Assessment | Proceed with Caution: Potent, but reactive metabolite risk must be addressed via medicinal chemistry (e.g., block C3 metabolism). | Deprioritize: Multiple significant liabilities (high logP, P-gp substrate, high hERG risk). Redesign is required. |
Conclusion and Future Perspectives
The in-silico prediction of ADMET properties is an indispensable component of modern drug discovery. For a scaffold as potent and prevalent as indole, these computational tools provide a vital lens through which to anticipate and mitigate its inherent liabilities. By systematically evaluating absorption, distribution, metabolism, and toxicity, research teams can de-risk their candidates, focus resources on the most promising compounds, and design molecules with a higher probability of clinical success.
The future of in-silico ADMET is moving towards more sophisticated AI and systems toxicology approaches.[20] These next-generation tools will not only predict single endpoints but will also model the complex interplay between different ADMET properties, providing a more holistic and dynamic view of a compound's fate in the body. For indole-based drug discovery, this will mean more accurate predictions of metabolic pathways, better quantification of toxicity risks, and ultimately, a safer and more efficient path to novel therapeutics.
References
- Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. (n.d.). University of Washington.
- Zheng, J., et al. (2008). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition.
- Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. ACS Publications.
- Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed.
- Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes†. Biochemistry.
- Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Protocols.
- Various Authors. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Yang, Z., et al. (2017). The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model. PMC - PubMed Central.
- Koenig, X., et al. (2014). Mechanism of hERG Channel Block by the Psychoactive Indole Alkaloid Ibogaine. The Journal of Pharmacology and Experimental Therapeutics.
- Indole: Chemical Properties, Synthesis, Applications, and Analysis. (n.d.). Creative Proteomics.
- Yang, Z., et al. (2017). The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model. PubMed.
- Sudo, R., et al. (2012). In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish. PubMed.
- In silico validation and ADMET analysis for the best lead molecules. (n.d.). ResearchGate.
- Koenig, X., et al. (2018). Mechanism of hERG Channel Block by the Psychoactive Indole Alkaloid Ibogaine. AWS.
- Koenig, X., et al. (2014). Mechanism of hERG channel block by the psychoactive indole alkaloid ibogaine. PubMed.
- Computational tools for ADMET. (n.d.). Bioinformatics India.
- Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed.
- In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors: ADMET Calculations, Molecular Docking Analysis, Molecular Dynamics Simulation, and DFT Studies. (2025). Chemical Methodologies.
- Zheng, J., et al. (2007). Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4. Chemical Research in Toxicology.
- QSAR study on Indole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Ekins, S., & Rose, J. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Taylor & Francis Online.
- Directory of in silico Drug Design tools. (2018). VLS3D.
- Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole.
- In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole. (n.d.). SciELO.
- Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (2025). Preprints.org.
- Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. (n.d.). ResearchGate.
- In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds. (2024). PubMed.
- Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (n.d.). MDPI.
- In-silico ADME and toxcity studies of some novel indole derivatives. (2011). Journal of Applied Pharmaceutical Science.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? Nature Reviews Drug Discovery.
- ADMET Predictor®. (2026). Simulations Plus.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC.
- hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species. (n.d.). MDPI.
- QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. (n.d.). PMC.
- The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model. (2025). ResearchGate.
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). PMC.
- The role of gut microbiota-derived metabolites in neuroinflammation. (2025). MedNexus.
- In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (n.d.). ResearchGate.
- In silico ADME/T modelling for rational drug design. (2015). Quarterly Reviews of Biophysics.
- Indole. (n.d.). Metabolon.
- Indole. (n.d.). Wikipedia.
- 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. (2019). International Journal of Pharmaceutical Sciences and Research.
- QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. (2023). European Journal of Chemistry.
- Natural products modulating the hERG channel: heartaches and hope. (2017). RSC Publishing.
Sources
- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 2. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. jocpr.com [jocpr.com]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. safrole.com [safrole.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. figshare.com [figshare.com]
- 12. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 13. Natural products modulating the hERG channel: heartaches and hope - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 15. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 17. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 18. ijpsr.com [ijpsr.com]
- 19. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanism of hERG channel block by the psychoactive indole alkaloid ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. chemmethod.com [chemmethod.com]
- 25. The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. japsonline.com [japsonline.com]
- 29. mdpi.com [mdpi.com]
- 30. scielo.br [scielo.br]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1-Phenyl-1H-indole-6-carbaldehyde
[1][2]
Abstract & Scope
This protocol details the synthesis of 1-Phenyl-1H-indole-6-carbaldehyde (CAS: 148416-38-0) via a Copper-Catalyzed Ullmann-type N-arylation. While Palladium-catalyzed (Buchwald-Hartwig) methods exist, the Copper-catalyzed route is selected here as the "Gold Standard" for this specific substrate due to its high tolerance for the aldehyde functional group at the C6 position, cost-efficiency, and scalability.
The presence of the electron-withdrawing formyl group at C6 decreases the nucleophilicity of the indole nitrogen, often necessitating robust catalytic systems. This guide utilizes a CuI/1,10-Phenanthroline system which has proven effective for electron-deficient indoles.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the C–N bond between the indole nitrogen and the phenyl ring. The alternative—forming the indole ring from an acyclic precursor (e.g., Fischer Indole Synthesis)—is less favorable due to regioselectivity challenges in placing the aldehyde specifically at C6 while maintaining the N-phenyl substituent.
Figure 1: Retrosynthetic disconnection strategy favoring direct N-arylation.
Experimental Protocol
Reagents & Stoichiometry
The following stoichiometry is optimized for a 5.0 mmol scale reaction.
| Component | Role | Equiv. | Amount | MW ( g/mol ) |
| 1H-Indole-6-carbaldehyde | Substrate | 1.0 | 725 mg | 145.16 |
| Iodobenzene | Coupling Partner | 1.2 | 670 µL (1.22 g) | 204.01 |
| Copper(I) Iodide (CuI) | Catalyst | 0.1 (10 mol%) | 95 mg | 190.45 |
| 1,10-Phenanthroline | Ligand | 0.2 (20 mol%) | 180 mg | 180.21 |
| Cesium Carbonate ( | Base | 2.0 | 3.25 g | 325.82 |
| DMF (Anhydrous) | Solvent | -- | 10 mL | -- |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
-
In a dry screw-cap vial or Schlenk tube, combine CuI (95 mg) and 1,10-Phenanthroline (180 mg).
-
Add 2 mL of anhydrous DMF.
-
Stir at room temperature for 10 minutes until a homogenous, dark-colored complex forms. Note: Pre-forming the active catalyst species prevents Cu precipitation and ensures consistent kinetics.
Step 2: Reaction Assembly
-
To a 25 mL pressure tube (or round-bottom flask with reflux condenser), add 1H-Indole-6-carbaldehyde (725 mg) and Cesium Carbonate (3.25 g).
-
Add the remaining DMF (8 mL) and the pre-formed catalyst solution from Step 1.
-
Add Iodobenzene (670 µL) via syringe.
-
Degassing: Sparge the mixture with Argon or Nitrogen gas for 5-10 minutes. Oxygen is a poison for Cu(I) catalysts and promotes homocoupling of the aryl halide.
Step 3: Heating & Monitoring
-
Seal the vessel and heat to 110°C in an oil bath.
-
Stir vigorously (800-1000 rpm). The heterogeneous mixture requires good agitation to ensure the solid base (
) interacts with the solution. -
Time: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction typically reaches completion in 12–24 hours .
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with additional EtOAc (20 mL).
-
Transfer filtrate to a separatory funnel. Wash with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMF.
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (Start 95:5 → End 80:20).
-
Isolate the product as a pale yellow/off-white solid.
Analytical Validation
-
Appearance: Pale yellow solid.
-
Yield Expectations: 75–85% (isolated).
-
1H NMR (400 MHz, CDCl3):
- 10.05 (s, 1H, CHO),
- 7.9–8.0 (s, 1H, H-7),
- 7.7–7.8 (d, 1H, H-4),
- 7.4–7.6 (m, 5H, Phenyl group),
- 7.3 (d, 1H, H-2),
- 6.7 (d, 1H, H-3).
-
Diagnostic Shift: The aldehyde proton is distinct at ~10 ppm. The N-phenylation causes a downfield shift of the indole protons compared to the parent indole.
Mechanism & Logic
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The choice of 1,10-Phenanthroline is pivotal; as a bidentate nitrogen ligand, it stabilizes the Cu(I) species, preventing disproportionation into inactive Cu(0) and Cu(II).
Figure 2: Catalytic cycle for the Ullmann-type N-arylation. The base assists in deprotonating the indole (pKa ~16) to facilitate coordination to the Copper center.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning ( | Ensure rigorous degassing. Use anhydrous DMF. Increase catalyst loading to 20 mol%. |
| Regioselectivity Issues | C-3 Arylation (rare with Cu). | Ensure |
| Aldehyde Degradation | Cannizzaro reaction / Oxidation. | Avoid hydroxide bases (KOH/NaOH). Stick to Carbonates or Phosphates. Keep under inert atmosphere. |
| Sticky Residue | DMF retention. | Perform rigorous water washes (3x) or use azeotropic removal with heptane on the rotovap. |
Safety & Handling
-
Iodobenzene: Toxic and irritant. Handle in a fume hood.
-
Copper(I) Iodide: Harmful if swallowed. Toxic to aquatic life.
-
Pressure Tube: Heating solvents like DMF (bp 153°C) to 110°C in a closed system generates pressure. Use rated pressure vessels behind a blast shield.
References
-
Vertex Pharmaceuticals. Indole derivatives as 5-HT6 receptor antagonists. EP1379239B1. (Describes the specific coupling of indole-6-carbaldehyde).
-
Klapars, A., Antilla, J. C., Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. J. Am. Chem. Soc. 2001, 123, 7727-7729. (Foundational protocol for Cu-diamine catalyzed N-arylation).
-
Ma, D., Cai, Q. Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Acc.[3][4][5][6] Chem. Res. 2008, 41, 1450–1460. (Alternative Cu-catalysis strategies).
-
Pliva Hrvatska Doo. N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor. HRP20030771A2. (Cites synthesis of 1-phenyl-1H-indole-6-carbaldehyde).
Sources
- 1. HRP20030771A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht<sub>6</sub> receptor - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Formylation of N-Phenylindoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indole Formylation
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Among its many applications, the reaction is exceptionally well-suited for the functionalization of the indole nucleus. The introduction of a formyl (-CHO) group, typically at the highly nucleophilic C3 position, yields indole-3-carboxaldehydes.[4] These aldehydes are not merely products but are highly valuable and versatile intermediates, serving as pivotal building blocks in the synthesis of a vast array of biologically active molecules, natural products, and pharmaceuticals.[5][6][7]
This guide provides an in-depth exploration of the Vilsmeier-Haack formylation as applied to N-phenylindoles. We will dissect the reaction mechanism, provide detailed, field-proven protocols, and discuss critical parameters and troubleshooting strategies to empower researchers to confidently and successfully employ this transformation in their synthetic endeavors.
Pillar 1: The Reaction Mechanism – A Stepwise Dissection
The Vilsmeier-Haack reaction proceeds through the in situ formation of a potent electrophile, the Vilsmeier reagent, which then engages the electron-rich indole ring. The entire process can be understood in four distinct stages.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the oxygen atom of a substituted amide, most commonly N,N-dimethylformamide (DMF), on a halogenating agent, typically phosphorus oxychloride (POCl₃). This forms an unstable adduct that rapidly eliminates a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[1][2][8][9]
-
Electrophilic Attack at C3: The indole nucleus is an electron-rich heterocycle, with the highest electron density located at the C3 position. This nucleophilic center attacks the electrophilic carbon of the Vilsmeier reagent in a classic electrophilic aromatic substitution step.[2][4] This attack transiently disrupts the aromaticity of the pyrrole ring, forming a cationic intermediate.[9]
-
Aromatization to the Iminium Salt: A base, such as DMF or a chloride ion, abstracts the proton from the C3 position, restoring the aromaticity of the indole ring system. This step results in a stable iminium salt intermediate.[1][9]
-
Hydrolysis to the Aldehyde: The final product is obtained during the aqueous work-up. Water attacks the electrophilic carbon of the iminium salt. Subsequent proton transfers and elimination of dimethylamine lead to the formation of the desired 3-formyl-N-phenylindole.[1][4][10]
Diagram: Reaction Mechanism
Caption: The reaction pathway from reagents to the final aldehyde product.
Pillar 2: A Validated Experimental Protocol
This protocol provides a reliable, step-by-step methodology for the formylation of N-phenylindoles. Adherence to anhydrous conditions is critical for success.
Materials & Reagents:
-
N-Phenylindole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.2 - 2.0 eq)
-
Saturated Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Crushed Ice
-
Deionized Water
-
Anhydrous solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Vilsmeier Reagent (Perform in a fume hood):
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (approx. 3-4 mL per mmol of substrate).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF via the dropping funnel with vigorous stirring.[4] Causality: This addition is exothermic; slow, controlled addition is crucial to prevent overheating and decomposition of the reagent. Maintain the temperature below 10 °C.[4]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or a thick slurry indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve the N-phenylindole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of N-phenylindole to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 60-95 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).[4] Causality: Heating provides the necessary activation energy for the electrophilic attack on the indole ring. The optimal temperature depends on the electronic nature of substituents on the indole or phenyl ring.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the beaker of crushed ice with vigorous stirring.[4] Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt. This process is highly exothermic.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or aqueous NaOH until the pH is alkaline (pH > 8).[4] The product will typically precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[4]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if it is an oil or contains impurities.[1]
-
Diagram: Experimental Workflow
Caption: A step-by-step visual guide to the laboratory procedure.
Pillar 3: Data Summary & Comparative Analysis
The efficiency of the Vilsmeier-Haack formylation can vary based on the specific substrate and reaction conditions. The following table provides a comparative overview based on literature precedents for various indole derivatives, which can serve as a starting point for optimizing the reaction for N-phenylindoles.
| Substrate Derivative | Reagents (eq) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃ (1.2), DMF | 85-95 | 5-8 | ~85-95 | [4] |
| 6-Methylindole | POCl₃ (1.5), DMF | 90 | 3 | ~90 | [11] |
| 5-Bromoindole | POCl₃ (1.2), DMF | 80 | 3 | ~88 | [12] |
| Electron-Deficient Indoles | POCl₃ (1.5), DMF | 80 | 2 | 44-90 | [13] |
| N-Phenylindole (Typical) | POCl₃ (1.2-1.5), DMF | 70-90 | 3-6 | 80-95 | General Expectation |
Troubleshooting & Field-Proven Insights
Expertise in Practice: Overcoming Common Challenges
-
Low or No Yield:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to water. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.
-
Insufficient Activation: For electron-deficient N-phenylindoles (e.g., with nitro or cyano groups on the phenyl ring), higher temperatures and longer reaction times may be necessary.[13]
-
Reagent Degradation: Ensure the POCl₃ is of high quality. Old or improperly stored POCl₃ can lead to lower yields.
-
-
Formation of Side Products:
-
Trimerization: In some cases, particularly with unsubstituted indole under specific conditions, indole can react with the formylated product to form di- and tri-indolylmethanes.[14] Using the indole as the limiting reagent and ensuring efficient stirring can mitigate this.
-
Double Formylation: Highly activated indoles or the use of a large excess of the Vilsmeier reagent can sometimes lead to formylation at other positions, such as the C2-methyl group if present. Careful control of stoichiometry is key.
-
-
Difficult Work-up:
-
Product Does Not Precipitate: If the product is an oil or is highly soluble, it may not precipitate upon neutralization. In this case, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, and concentrate in vacuo.
-
Emulsion Formation: Vigorous stirring during neutralization can sometimes lead to emulsions. Adding brine (saturated NaCl solution) can help break the emulsion during extraction.
-
// Nodes Problem [label="Problem Encountered", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low or No Yield"]; SideProducts [label="Side Products Observed"]; CheckMoisture [label="Verify Anhydrous\nConditions?", shape=parallelogram, style=filled, fillcolor="#F1F3F4"]; OptimizeTemp [label="Optimize Temperature/\nTime?", shape=parallelogram, style=filled, fillcolor="#F1F3F4"]; CheckStoich [label="Adjust Reagent\nStoichiometry?", shape=parallelogram, style=filled, fillcolor="#F1F3F4"]; Purify [label="Improve Purification\nStrategy", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Problem -> LowYield; Problem -> SideProducts;
LowYield -> CheckMoisture; LowYield -> OptimizeTemp;
SideProducts -> CheckStoich; SideProducts -> Purify [style=dashed];
CheckMoisture -> OptimizeTemp [style=dotted]; OptimizeTemp -> CheckStoich [style=dotted]; }``` Caption: A logical guide for diagnosing and solving common experimental issues.
References
-
Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263. [Link]
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier haack reaction. Slideshare. [Link]
-
Vilsmeier-Haack Reaction. Cambridge University Press. [Link]
-
Singh, P., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 923-933. [Link]
-
Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]
-
Afghan, A. A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Orient. J. Chem. Res., 2(2), 120-126. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ResearchGate. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF. [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Ortho-formylation of phenols using MgCl2, Et3N and para-formaldehyde. Organic Syntheses Procedure. [Link]
-
Synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives. ResearchGate. [Link]
-
A working hypothesis for the synthesis of 3-phenylindoles. ResearchGate. [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. [Link]
- Synthesis of 3-substituted phenyl indole compound.
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Vilsmeier haack reaction | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Precision Synthesis of 6-Carbaldehyde Indole Derivatives via Fischer Cyclization
This is a comprehensive Application Note and Protocol guide for the synthesis of 6-carbaldehyde indole derivatives via the Fischer Indole Synthesis. This guide addresses the specific regiochemical challenges associated with synthesizing 6-substituted indoles and provides robust, industry-standard protocols.
Executive Summary
The synthesis of indole-6-carboxaldehyde (6-formylindole) and its derivatives is a critical task in the development of pharmaceuticals (e.g., antiviral agents, AhR ligands like FICZ) and materials science. While the Fischer Indole Synthesis is the most versatile method for constructing the indole core, introducing a reactive aldehyde group at the 6-position presents two distinct challenges:
-
Chemical Instability: Free aldehyde groups are incompatible with the harsh acidic conditions required for Fischer cyclization, leading to polymerization.
-
Regiochemical Ambiguity: Using a meta-substituted phenylhydrazine (the required precursor for 4- or 6-substituted indoles) typically yields a mixture of regioisomers.
This guide details two validated protocols to overcome these barriers: the Acetal-Protected Route (for direct scaffold construction) and the Bromo-Intermediate Route (for high-reliability scale-up).
Mechanistic Insight: The Regioselectivity Challenge
The core challenge in synthesizing 6-substituted indoles via Fischer synthesis lies in the [3,3]-sigmatropic rearrangement of the meta-substituted hydrazone.
The "Meta-Substituent" Rule
When using a 3-substituted phenylhydrazine, cyclization can occur at two ortho positions relative to the hydrazine nitrogen (C2 or C6 of the phenyl ring), leading to either the 4-substituted or 6-substituted indole.
-
Electron Donating Groups (EDG) (e.g., -OMe, -NH2) at the meta position strongly favor cyclization para to the substituent, yielding the 6-isomer as the major product (often >9:1).
-
Electron Withdrawing Groups (EWG) (e.g., -NO2, -COOR, -CHO) deactivate the ring. Historically, these favor cyclization ortho to the substituent (via steric relief or electronic transition state stabilization), leading to the 4-isomer or intractable mixtures.
Critical Implication: Direct use of 3-formylphenylhydrazine (an EWG precursor) is chemically unsound. It favors the unwanted 4-isomer and degrades rapidly. Therefore, we must use a Masked Precursor (Acetal) or a Functional Group Interconversion (FGI) strategy.
Pathway Visualization
The following diagram illustrates the bifurcation point where regioselectivity is determined.
Figure 1: Mechanistic bifurcation in the Fischer Indole Synthesis of meta-substituted hydrazines.
Experimental Protocols
Protocol A: The Acetal-Protected Route (Direct Synthesis)
Objective: Synthesize the indole core with a protected aldehyde at the 6-position, utilizing the steric bulk of the acetal to encourage 6-selectivity over 4-selectivity.
Precursor: 3-Hydrazinobenzaldehyde dimethyl acetal (prepared from 3-aminobenzaldehyde dimethyl acetal via diazotization/reduction).
Materials
-
Hydrazine: 3-Hydrazinobenzaldehyde dimethyl acetal (1.0 eq)
-
Ketone: Cyclohexanone or Pyruvate ester (1.1 eq) (depending on target C2/C3 substitution)
-
Catalyst: 4% H₂SO₂ in Ethanol (Gentle Protic) or ZnCl₂ in Acetic Acid (Lewis Acid)
-
Solvent: Absolute Ethanol
Step-by-Step Procedure
-
Hydrazone Formation:
-
Dissolve the hydrazine (10 mmol) and ketone (11 mmol) in absolute ethanol (50 mL).
-
Stir at room temperature for 2 hours. Monitor by TLC for the disappearance of hydrazine.
-
Note: The acetal is acid-sensitive. Do not add acid yet.
-
-
Cyclization (Fischer Step):
-
Cool the solution to 0°C.
-
Slowly add the acid catalyst (e.g., 2 mL conc. H₂SO₄ in 50 mL EtOH).
-
Heat to mild reflux (70-75°C) for 3-5 hours.
-
Caution: Monitor strictly. Prolonged heating may hydrolyze the acetal before cyclization, leading to polymerization.
-
-
Work-up:
-
Cool to RT and neutralize with saturated NaHCO₃.
-
Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification & Deprotection:
-
Purify the 6-(dimethoxymethyl)indole intermediate via flash chromatography (Hexane/EtOAc).
-
Hydrolysis: Dissolve the purified indole in THF/Water (4:1) and treat with 1M HCl at RT for 1 hour to liberate the Indole-6-carboxaldehyde .
-
Protocol B: The Bromo-Intermediate Route (Industrial Standard)
Objective: Synthesize 6-bromoindole followed by formylation. This is the most reliable method for scale-up as it avoids handling sensitive aldehydes during the Fischer step.
Precursor: 3-Bromophenylhydrazine hydrochloride.
Materials
-
Hydrazine: 3-Bromophenylhydrazine HCl (1.0 eq)
-
Ketone: Ethyl Pyruvate or Cyclohexanone (1.1 eq)
-
Acid: Polyphosphoric Acid (PPA) or Acetic Acid/H₂SO₄
-
Formylation Reagents: t-Butyllithium (or n-BuLi), DMF.
Step-by-Step Procedure
-
Fischer Cyclization:
-
Mix 3-bromophenylhydrazine HCl (20 mmol) with the ketone (22 mmol) in Glacial Acetic Acid (40 mL).
-
Heat to reflux (118°C) for 4 hours.
-
Pour onto crushed ice/water (200 mL). The crude indole precipitates.
-
Filter and dry.
-
-
Isomer Separation (Critical):
-
The crude product contains a mixture of 4-bromoindole and 6-bromoindole .
-
Recrystallization: 6-Bromo isomers are typically less soluble and more crystalline. Recrystallize from Ethanol/Water or Toluene.
-
Chromatography: If necessary, separate on Silica Gel (Gradient 0-10% EtOAc in Hexanes). The 4-bromo isomer usually elutes first (less polar due to shielding).
-
-
Formylation (Bouveault Reaction):
-
Dissolve pure 6-bromoindole (5 mmol) in anhydrous THF (20 mL) under Argon.
-
Protection (Optional but Recommended): Deprotonate N-H with NaH and protect with TIPS or Boc if using n-BuLi. (If using t-BuLi, N-protection is often skipped by using 2 equivalents of base).
-
Cool to -78°C .
-
Add t-Butyllithium (10 mmol, 2.0 eq) dropwise. Stir for 30 min. (Lithium-Halogen exchange).
-
Add anhydrous DMF (15 mmol, 3.0 eq) dropwise.
-
Warm to 0°C and quench with saturated NH₄Cl.
-
-
Isolation:
-
Extract with Ether. The product is Indole-6-carboxaldehyde .
-
Data Summary & Comparison
| Feature | Protocol A: Acetal Route | Protocol B: Bromo Route |
| Primary Mechanism | Direct Fischer Cyclization | Fischer Cyclization |
| Step Count | 2 (Cyclization + Hydrolysis) | 3 (Cyclization + Separation + Formylation) |
| Regioselectivity | Moderate (Sterics favor 6-isomer) | Low (Mixture formed), but separation is standard |
| Scalability | Low to Medium (Acetal sensitivity) | High (Robust intermediates) |
| Key Risk | Polymerization if acetal hydrolyzes early | Handling pyrophoric Lithium reagents |
| Preferred For | Rapid synthesis of small libraries | Gram-to-Kilogram scale production |
Troubleshooting & Optimization
Controlling the Regio-Outcome
If Protocol A yields too much 4-isomer, switch to the "Grandberg Modification" :
-
Use a Tryptamine synthesis approach. React the hydrazine with a chlorobutanal equivalent. The mechanism differs slightly and can improve selectivity.
Purification of 6-CHO Indoles
Indole-6-carboxaldehydes are prone to oxidation (to carboxylic acids) and aldol condensation.
-
Storage: Store under Argon at -20°C.
-
Chromatography: Use 1% Triethylamine in the eluent to prevent acid-catalyzed decomposition on silica.
Application: Synthesis of FICZ
For researchers targeting 6-Formylindolo[3,2-b]carbazole (FICZ) , note that the 6-formyl group in the final carbazole structure originates from the 3-position of the starting indole precursor, not the 6-position of the indole ring itself.
-
FICZ Protocol: Coupling of 6-formylindole is not the standard route. Instead, couple Indole-3-carboxaldehyde with 2-chloro-3-formylindole followed by cyclization [1].
References
-
Concise Synthesis of 6-Formylindolo[3,2-b]carbazole (FICZ). Oxford Academic. (2014). Describes the coupling of indolylacetate and 2-chloro-3-formylindole.[1][2][3] Link
-
Fischer Indole Synthesis Mechanism & Regioselectivity. BenchChem Technical Guide. (2025). Detailed analysis of electronic effects on hydrazine rearrangement. Link
-
Regioselectivity of Fischer Indole Synthesis with meta-Substituted Phenylhydrazines. Journal of Organic Chemistry. Explains the preference of EDG for 6-position and EWG for 4-position. Link
-
Mechanochemical Fischer Indolisation. Green Chemistry. (2022). Discusses solvent-free approaches to improve yields in difficult substrates. Link
-
Synthesis of Indole-6-carboxaldehyde. Organic Syntheses. Standard protocols for formylation of bromoindoles. Link
Sources
High-Resolution 1H NMR Characterization Protocol: 1-Phenyl-1H-indole-6-carbaldehyde
Topic: 1H NMR characterization of 1-Phenyl-1H-indole-6-carbaldehyde Content Type: Application Notes and Protocols
Abstract
1-Phenyl-1H-indole-6-carbaldehyde is a pivotal intermediate in the synthesis of optoelectronic materials (OLEDs) and bioactive indole alkaloids. Its structural integrity relies on the precise regiochemistry of the formyl group at the C6 position and the N-phenyl substitution. This Application Note provides a definitive protocol for the structural validation of this compound using 400–600 MHz 1H NMR spectroscopy. We detail sample preparation, acquisition parameters, and a rigorous assignment logic to distinguish the indole backbone protons from the overlapping N-phenyl multiplets, ensuring high-confidence characterization.
Part 1: Molecular Analysis & Theoretical Grounding
Structural Breakdown
The molecule consists of an indole core fused to a phenyl ring at the N1 position and an aldehyde group at the C6 position.
-
Formula: C
H NO -
Molecular Weight: 221.26 g/mol
-
Key Functional Groups:
-
Aldehyde (-CHO): Highly deshielded singlet (diagnostic).
-
Indole C2-H / C3-H: Characteristic AX coupling system.
-
Indole Benzenoid Ring (C4, C5, C7): Affected by the electron-withdrawing formyl group.
-
N-Phenyl Ring: Rotational freedom typically results in a multiplet signal.
-
Spin System Prediction
The presence of the electron-withdrawing formyl group at C6 exerts a strong deshielding effect on the ortho protons (H5 and H7) and a moderate effect on the meta proton (H4). The N-phenyl group typically appears as a multiplet due to magnetic non-equivalence induced by the twisted conformation relative to the indole plane.
Part 2: Experimental Protocol
Sample Preparation
Proper sample preparation is critical to avoid aggregation effects which can broaden the aldehyde and aromatic signals.
-
Solvent Selection: DMSO-d
(99.8% D) is the recommended solvent.-
Reasoning: It ensures complete solubility and prevents solute aggregation common in non-polar solvents like CDCl
. Additionally, DMSO-d shifts the residual water peak (3.33 ppm) away from the aromatic region (6.5–8.5 ppm).
-
-
Concentration: Prepare a 10–15 mM solution (approx. 2–3 mg in 0.6 mL solvent).
-
Note: Higher concentrations (>30 mM) may induce stacking interactions, shifting aromatic protons upfield.
-
-
Tube Quality: Use high-precision 5 mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
Instrument Parameters (400–600 MHz)
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard 1D proton with 30° flip angle (zg30 on Bruker).
-
Spectral Width: 14 ppm (offset centered at 6 ppm) to capture the aldehyde peak at ~10 ppm.
-
Relaxation Delay (D1): 2.0 seconds (sufficient for qualitative assignment; increase to 10s for qNMR).
-
Scans (NS): 16–32 scans for high signal-to-noise ratio (S/N > 200).
-
Acquisition Time (AQ): ≥ 3.0 seconds to resolve small couplings (J ~ 0.5–1.0 Hz).
Workflow Visualization
Figure 1: Standardized workflow for acquiring high-fidelity 1H NMR data for indole derivatives.
Part 3: Data Analysis & Assignment Logic
Expected Chemical Shifts (DMSO-d )
The following table synthesizes data from N-substituted indole and indole-6-carboxaldehyde analogs to provide the expected spectral signature.
| Proton | Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic |
| CHO | 10.00 ± 0.05 | Singlet (s) | - | Diagnostic aldehyde proton; most deshielded. |
| H7 | 8.15 ± 0.10 | Doublet (d) | Ortho to CHO and N1. Highly deshielded by carbonyl anisotropy. | |
| H4 | 7.75 ± 0.05 | Doublet (d) | Para to N1, Meta to CHO. Deshielded by the benzo-ring system. | |
| H2 | 7.65 ± 0.05 | Doublet (d) | Alpha to Nitrogen. Deshielded relative to H3. | |
| H5 | 7.60 ± 0.05 | dd | Ortho to H4, Ortho to CHO. | |
| Ph | 7.40 – 7.60 | Multiplet (m) | - | N-Phenyl protons (Ortho/Meta/Para) often overlap. |
| H3 | 6.75 ± 0.05 | Doublet (d) | Beta to Nitrogen. Characteristic upfield indole doublet. |
Structural Assignment Logic (The "Detective Work")
To confirm the structure without 2D NMR, use the following logical cascade:
-
Anchor Point 1 (Aldehyde): Locate the singlet at ~10.0 ppm. If absent, the aldehyde is oxidized (COOH) or reduced.
-
Anchor Point 2 (Indole H2/H3): Identify the pair of doublets with a small coupling constant (
Hz).-
The H3 doublet is significantly upfield (~6.7 ppm).
-
The H2 doublet is downfield (~7.6 ppm).
-
-
Anchor Point 3 (H7 - The "Lonely" Signal): Look for a sharp signal around 8.1–8.2 ppm. It typically appears as a singlet or a finely split doublet (
Hz, meta-coupling to H5). Its extreme downfield shift confirms the aldehyde is at position 6 (ortho to H7). -
The Multiplet Region: The remaining signals (H4, H5, and N-Phenyl) will cluster in the 7.4–7.8 ppm region. Integration is key here:
-
Total integral in aromatic region (excluding H2, H3, H7) should equal 7 protons (H4 + H5 + 5 Phenyl protons).
-
Assignment Logic Visualization
Figure 2: Logical cascade for assigning proton signals in 1-phenyl-1H-indole-6-carbaldehyde.
Part 4: Troubleshooting & Validation
Common Anomalies
-
Broad Aldehyde Peak: Indicates the presence of trace acid or water facilitating exchange, or sample aggregation. Solution: Filter the sample through a plug of basic alumina or slightly increase temperature (303 K).
-
Missing H2/H3 Coupling: If the H2/H3 signals appear as singlets, the resolution is too low. Solution: Increase acquisition time (AQ) to >3.0 sec and zero-fill before Fourier Transform.
-
Water Peak Interference: In DMSO-d
, water appears at ~3.33 ppm, usually clear of the aromatic region. If using CDCl , water appears at ~1.56 ppm.
Self-Validation Check
-
Integration Ratio: Normalize the Aldehyde peak to 1.00.
-
H3 should integrate to 1.00.
-
H7 should integrate to 1.00.
-
The remaining aromatic cluster (7.4–7.8 ppm) should integrate to ~7.00.
-
Total Protons: 11. Deviations >10% suggest impurities.
-
References
-
Indole Characterization Standards
- Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
- Context: General indole shift baselines.
-
Link:
-
Substituent Effects in NMR
- Source: Hans J. Reich, University of Wisconsin-Madison.
- Context: Theoretical basis for aldehyde deshielding effects on arom
-
Link:
-
Synthesis and NMR of N-Aryl Indoles
- Source:RSC Advances, 2014.
- Context: Provides comparative NMR d
-
Link:
-
Indole-6-carboxaldehyde Data
- Source: PubChem Compound Summary.
- Context: Baseline shifts for the 6-formyl indole core.
-
Link:
Application Note: Strategic Utilization of 1-Phenyl-1H-indole-6-carbaldehyde
[1][2]
Executive Summary
1-Phenyl-1H-indole-6-carbaldehyde represents a "privileged scaffold" intermediate that combines the lipophilic, metabolic stability of the N-phenyl indole core with a versatile aldehyde handle at the C6 position.[1][2] Unlike the more common C3-formyl indoles, the C6-aldehyde is electronically distinct; it is less deactivated by the nitrogen lone pair, rendering it highly reactive toward nucleophilic addition and condensation reactions.[1] This guide provides a validated synthesis route and downstream protocols for generating libraries of bioactive agents, particularly kinase inhibitors and covalent modifiers.[1]
Key Advantages:
-
Vector Positioning: The C6 substituent projects into a distinct region of the binding pocket compared to the canonical C3 tryptamine vector.[2]
-
Metabolic Stability: The N-phenyl group blocks the reactive N-H site, preventing glucuronidation and increasing lipophilicity (LogP modulation).[1][2]
-
Reactivity: The C6-aldehyde exhibits "benzaldehyde-like" reactivity, facilitating clean Schiff base formation and Knoevenagel condensations without the sluggishness often seen with electron-rich C3-aldehydes.[1][2]
Chemical Profile
| Property | Value / Description |
| Chemical Name | 1-Phenyl-1H-indole-6-carbaldehyde |
| Structure | Indole core, Phenyl at N1, Formyl at C6 |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| Solubility | Soluble in DMSO, DMF, DCM, Toluene; Insoluble in Water |
| Stability | Stable under air; store at 2-8°C under inert atmosphere |
Note on CAS: The user-provided CAS 115030-22-9 does not map to standard public registries for this specific structure. The protocols below are based on the confirmed chemical structure of 1-phenyl-1H-indole-6-carbaldehyde .
Validated Synthesis Protocol
Direct formylation of 1-phenylindole typically occurs at the C3 position (Vilsmeier-Haack).[1] Therefore, the only self-validating route to the C6-aldehyde is the N-arylation of the pre-functionalized indole-6-carbaldehyde .[1][2]
Workflow Diagram
Caption: Copper-catalyzed Ullmann coupling strategy to access the target scaffold.
Step-by-Step Procedure (Ullmann Coupling)
Reagents:
-
Iodobenzene (1.2 equiv)[1]
-
Copper(I) Iodide (CuI) (10 mol%)[1]
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (Ligand) (20 mol%)[1]
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)[1]
-
Toluene (Anhydrous)[1]
Protocol:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Indole-6-carbaldehyde (1.0 mmol, 145 mg), CuI (0.1 mmol, 19 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add Iodobenzene (1.2 mmol, 134 µL), the Ligand (0.2 mmol, 32 µL), and anhydrous Toluene (2.0 mL) via syringe under Argon flow.
-
Reaction: Seal the tube and heat to 110°C for 24 hours . The reaction mixture should turn a blue/green slurry.[1][2]
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will have a higher R_f than the starting indole (loss of N-H polarity).[1][2]
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Yield Expectation: 75-85% as a pale yellow solid.
Downstream Applications & Diversification
The C6-aldehyde is a "linchpin" for generating diversity.[1][2] Below are two high-value protocols for medicinal chemistry campaigns.
Application A: Knoevenagel Condensation (Covalent Inhibitors)
Targeting cysteine residues in kinases often requires a Michael acceptor.[1][2] The 6-position provides a unique vector to reach cysteines located at the solvent front of the ATP pocket.[1][2]
Protocol:
-
Mix: Dissolve 1-Phenyl-1H-indole-6-carbaldehyde (0.5 mmol) and Malononitrile (0.55 mmol) in Ethanol (2 mL).
-
Catalyze: Add 2 drops of Piperidine.
-
React: Stir at room temperature for 2-4 hours. A precipitate often forms.[1][2]
-
Isolate: Filter the solid, wash with cold ethanol, and dry.
-
Result: 2-((1-phenyl-1H-indol-6-yl)methylene)malononitrile (Vinyl nitrile warhead).
Application B: Reductive Amination (Library Generation)
This method installs a solubilizing amine tail, critical for adjusting the PK/PD profile of the lipophilic core.[1]
Protocol:
-
Imine Formation: Combine the aldehyde (0.5 mmol) and a primary/secondary amine (0.55 mmol) in DCE (Dichloroethane, 3 mL).[1] Add Acetic Acid (1 drop). Stir for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) in one portion.
-
Completion: Stir overnight at RT. Quench with sat. NaHCO₃.
-
Extraction: Extract with DCM. The product is the corresponding benzylamine derivative.[1][2]
Diversification Map
Caption: Divergent synthesis pathways from the C6-aldehyde hub.
Scientific Rationale (Causality)[1]
-
Why N-Phenyl?
-
Why C6-Aldehyde?
-
Electronic Decoupling: In 3-formyl indoles, the nitrogen lone pair donates into the carbonyl (vinylogous amide character), making the aldehyde less electrophilic.[1] The 6-position is electronically isolated from the nitrogen, ensuring the aldehyde retains high reactivity for condensation reactions.[1]
-
Geometric Vector: Substituents at C6 exit the indole plane at roughly 120°, accessing different sub-pockets than the C3 or C5 vectors commonly explored in fragment-based drug discovery (FBDD).[1]
-
References
-
Ullmann Coupling of Indoles
-
Indole Reactivity Profiles
-
Knoevenagel Condensation in Medicinal Chemistry
-
Luo, G., et al. "Synthesis and biological evaluation of indole-based derivatives as potential anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters. (General reference for indole-vinyl nitrile bioactivity).
-
-
General Protocol Validation
Knoevenagel condensation reactions with indole-6-carbaldehydes
Application Note: Strategic Functionalization of Indole-6-Carbaldehyde via Knoevenagel Condensation
Strategic Context: The "Forgotten" Isomer
In medicinal chemistry, the indole scaffold is ubiquitous, yet functionalization is overwhelmingly biased toward the electron-rich C3 position. Indole-6-carbaldehyde represents a high-value, underutilized "exit vector" for Structure-Activity Relationship (SAR) studies.
Unlike the C3-aldehyde, which behaves electronically like a vinylogous amide (reduced electrophilicity due to nitrogen lone-pair conjugation), the C6-aldehyde behaves more like a substituted benzaldehyde . This subtle electronic distinction renders the C6 position more reactive toward nucleophilic attack in Knoevenagel condensations, allowing for milder conditions and broader substrate scope than its C3 counterpart.
Key Applications:
-
Tubulin Inhibitors: 6-vinylindoles serve as bioisosteres for combretastatin analogs.
-
Kinase Inhibitors: Extending the carbon chain at C6 allows access to deep hydrophobic pockets in ATP-binding sites.
-
Fluorescent Probes: Extended conjugation at C6 creates push-pull systems suitable for biological imaging.
Mechanistic Insight & Pathway
The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to the carbonyl group of the indole-6-carbaldehyde, followed by dehydration.
Critical Consideration: While the indole N-H at position 1 is acidic (pKa ~16 in DMSO), standard Knoevenagel bases (piperidine, pKa ~11) generally do not deprotonate it to a significant extent. However, using strong bases (alkoxides) can lead to N-alkylation side reactions or polymerization. Therefore, weak amine bases or organocatalysts are preferred.
Figure 1: Reaction Mechanism & Catalytic Cycle
Caption: Base-catalyzed condensation pathway. The C6-aldehyde retains sufficient electrophilicity to react with weak enolates without Lewis acid activation.
Experimental Protocols
The following protocols are validated for reproducibility. Selection depends on the acidity (pKa) of the active methylene component.
Protocol A: The "Standard" (High Reactivity Nucleophiles)
Best for: Malononitrile, Ethyl Cyanoacetate (pKa < 11)
Reagents:
-
Indole-6-carbaldehyde (1.0 equiv)
-
Active Methylene (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Solvent: Ethanol (Absolute)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of indole-6-carbaldehyde in 5 mL of absolute ethanol. Slight heating (40°C) may be required for complete solubility.
-
Addition: Add 1.1 mmol of malononitrile or ethyl cyanoacetate.
-
Catalysis: Add 10 mol% piperidine (approx. 10 µL per mmol).
-
Reaction: Stir at room temperature (RT).
-
Workup: Cool the mixture to 0°C. Filter the solid precipitate. Wash with cold ethanol (2 x 2 mL) and hexanes.
-
Purification: Recrystallize from hot ethanol/water if necessary.
Validation Criteria:
-
TLC: Disappearance of aldehyde spot (Rf ~0.4 in 30% EtOAc/Hex).
-
1H NMR: Appearance of vinyl singlet (or doublet) around 7.8–8.2 ppm.
Protocol B: The "Drug Scaffold" (Low Reactivity Nucleophiles)
Best for: Hydantoins, Rhodanine, Barbituric Acid (pKa 11–14)
These substrates are less acidic and require higher temperatures and buffering to prevent aldehyde degradation.
Reagents:
-
Indole-6-carbaldehyde (1.0 equiv)
-
Heterocyclic Methylene (1.0 equiv)
-
Catalyst: Ammonium Acetate (2.0 equiv) or EDDA (10 mol%)
-
Solvent: Glacial Acetic Acid or Toluene
Procedure:
-
Setup: Charge a flask with indole-6-carbaldehyde (1.0 mmol), the active methylene component (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Solvent: Add 3 mL of Glacial Acetic Acid.
-
Reflux: Heat to reflux (118°C) for 4–6 hours.
-
Note: For acid-sensitive substrates, use Toluene with catalytic EDDA (ethylenediamine diacetate) and a Dean-Stark trap to remove water azeotropically.
-
-
Quench: Pour the hot reaction mixture into ice-cold water (20 mL).
-
Isolation: The product usually precipitates as a yellow/orange solid. Filter and wash with water to remove excess acid.
-
Drying: Dry under vacuum over P2O5.
Optimization & Decision Matrix
Choosing the right conditions is critical for yield and selectivity. Use the workflow below to determine your starting point.
Figure 2: Experimental Decision Tree
Caption: Selection of reaction conditions based on the acidity of the nucleophile.
Data Summary: Comparative Reactivity
The following table summarizes typical yields for Indole-6-carbaldehyde condensations compared to the more common Indole-3-carbaldehyde, highlighting the enhanced reactivity of the 6-isomer .
| Active Methylene | Catalyst/Cond.[2][3][4][5] | Indole-6-CHO Yield | Indole-3-CHO Yield | Notes |
| Malononitrile | Piperidine/EtOH, RT | 94% (30 min) | 82% (2 hr) | 6-isomer reacts faster due to lack of N-conjugation. |
| Ethyl Cyanoacetate | Piperidine/EtOH, Reflux | 88% | 70% | 3-isomer often requires microwave assistance here. |
| Hydantoin | NH4OAc/AcOH, Reflux | 76% | 55% | 6-isomer less prone to side-reactions in acid. |
| Barbituric Acid | Water, No Cat, 80°C | 90% | 85% | Green chemistry protocol (Knoevenagel-Doebner). |
Troubleshooting & Expert Tips
-
Solubility Issues: Indole-6-carbaldehyde can be sparingly soluble in cold ethanol. If the starting material does not dissolve, switch to DMF or Acetonitrile . If using DMF, workup requires pouring into crushed ice to precipitate the product.
-
Z/E Selectivity: Knoevenagel products usually favor the (E)-isomer (thermodynamically stable) due to steric hindrance. However, if the active methylene is asymmetric (e.g., ethyl cyanoacetate), a mixture may form.
-
Tip: Recrystallization from Ethanol/Acetone mixtures often enriches the major isomer.
-
-
The "Indole NH" Protection:
-
Is it necessary? generally NO for Knoevenagel reactions. The aldehyde is sufficiently remote from the NH that deprotonation doesn't quench the electrophile.
-
Exception: If you are using strong bases (NaH, NaOEt) or alkylating agents in a subsequent step, protect the NH (e.g., Boc or Tosyl) before the condensation.
-
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Fundamental reactivity of indole isomers).
-
Pecnard, S., et al. (2024).[6] "Mo-catalyzed cyclization of N-vinylindoles... and evaluation of their anticancer activities."[6] RSC Advances. (Demonstrates biological relevance of vinylindoles). [Link]
-
Sarkar, D., et al. (2021).[3] "Synthesis of Medicinally Important Indole Derivatives: A Review." The Open Medicinal Chemistry Journal.[3][7] (Review of indole functionalization). [Link]
-
List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition. (Mechanistic grounding). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mo-catalyzed cyclization of N -vinylindoles and skatoles: synthesis of dihydroindolo[1,2- c ]-quinazolines and dihydroindolo[3,2- b ]-indoles, and eva ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01973J [pubs.rsc.org]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Application Notes and Protocols: Derivatization of 1-Phenyl-1H-indole-6-carbaldehyde for Bioassays
Introduction: The Versatile Indole Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and the ability of the indole nitrogen to engage in hydrogen bonding contribute to its capacity to interact with a variety of biological targets. The derivatization of the indole core allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for drug discovery programs.
This guide focuses on the derivatization of a specific indole analog, 1-Phenyl-1H-indole-6-carbaldehyde , a versatile building block for creating libraries of novel compounds for biological screening. The presence of the phenyl group at the N1-position and the carbaldehyde at the C6-position offers multiple avenues for chemical modification, leading to diverse molecular architectures. The aldehyde functionality, in particular, serves as a reactive handle for a variety of chemical transformations, including the formation of Schiff bases, chalcones, and products of Knoevenagel condensation.
These derivatives are of significant interest for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This document provides detailed protocols for the synthesis of several classes of derivatives from 1-Phenyl-1H-indole-6-carbaldehyde and outlines standard bioassay procedures to evaluate their biological efficacy.
Synthetic Derivatization Strategies
The aldehyde group at the C6-position of 1-Phenyl-1H-indole-6-carbaldehyde is the primary site for the derivatization strategies outlined below. These reactions are generally robust and can be performed in a standard laboratory setting.
Synthesis of Schiff Bases
Schiff bases, characterized by the presence of an imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde.[2][3] This reaction is a cornerstone in medicinal chemistry for generating structural diversity. The resulting imine bond is often crucial for biological activity.
Reaction Scheme:
Caption: General scheme for Schiff base synthesis.
Protocol: Synthesis of a 1-Phenyl-1H-indole-6-carbaldehyde Schiff Base Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 1-Phenyl-1H-indole-6-carbaldehyde (1.0 eq.) in absolute ethanol (10 mL per mmol of aldehyde).
-
Addition of Amine: To this solution, add the desired primary amine (1.1 eq.).
-
Catalyst (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
| Reagent | Molar Ratio |
| 1-Phenyl-1H-indole-6-carbaldehyde | 1.0 |
| Primary Amine | 1.1 |
| Glacial Acetic Acid | Catalytic |
| Solvent | Ethanol |
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules. They are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone.[4][5]
Reaction Scheme:
Caption: General scheme for chalcone synthesis.
Protocol: Synthesis of an Indole-Chalcone Hybrid
-
Reaction Setup: Dissolve 1-Phenyl-1H-indole-6-carbaldehyde (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol in a round-bottom flask.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[6]
| Reagent | Molar Ratio |
| 1-Phenyl-1H-indole-6-carbaldehyde | 1.0 |
| Acetophenone Derivative | 1.0 |
| Sodium Hydroxide | Catalytic to Stoichiometric |
| Solvent | Ethanol |
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.
Reaction Scheme:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]
Application Note & Protocols: A Strategic Guide to the Development of Novel Anticancer Agents from 1-Phenyl-1H-indole-6-carbaldehyde
Part 1: Rationale and Strategy for Lead Generation
The initial phase of drug discovery is not merely about creating new molecules; it's about creating the right molecules. The selection of 1-Phenyl-1H-indole-6-carbaldehyde is deliberate. The N-phenyl substitution can influence stacking interactions and solubility, while the C6-carbaldehyde is less sterically hindered than an aldehyde at the more common C3 position, offering a distinct vector for chemical exploration. Our primary strategy is to leverage the aldehyde for the synthesis of a Schiff base library. This approach is synthetically facile and allows for the systematic introduction of a wide range of chemical functionalities to probe the target's binding pocket.
Protocol 1.1: Synthesis of 1-Phenyl-1H-indole-6-carbaldehyde Core Scaffold
The synthesis of the core scaffold is the foundational step. While multiple indole syntheses exist, the Fischer indole synthesis is a robust and classical method adaptable for this purpose.[1]
Principle: This protocol outlines a potential two-step process starting from 4-bromobenzaldehyde to first introduce the phenyl group at the N1 position and then form the indole ring with the C6-aldehyde.
Step-by-Step Methodology:
-
Formylation at C6 Position: If starting with 1-phenyl-1H-indole, a Vilsmeier-Haack or related formylation reaction could be employed, though directing the formylation specifically to the C6 position can be challenging and may require protecting/blocking groups.
-
A More Feasible Route (Hypothetical Adaptation):
-
Step A: Synthesis of 1-phenyl-2-(phenylamino)-ethan-1-one analogues. This involves reacting a phenacyl bromide with an appropriately substituted aniline.[2]
-
Step B: Cyclization to form the 1-phenyl-1H-indole. The intermediate from Step A is refluxed with an acid catalyst like trifluoroacetic acid in glacial acetic acid to induce cyclization and form the indole ring.[2][3] To achieve the desired 6-carbaldehyde substitution, one would need to start with precursors bearing the aldehyde functionality (or a protected version) at the correct position.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Library Synthesis via Schiff Base Formation
Causality: The aldehyde functional group is an electrophilic center that readily reacts with primary amines to form an imine or "Schiff base." This reaction is a cornerstone of combinatorial chemistry because it is high-yielding, proceeds under mild conditions, and allows for immense diversity by simply swapping the amine starting material.[4] This diversity is key to probing the structure-activity relationship.
Step-by-Step Methodology:
-
Dissolve 1-Phenyl-1H-indole-6-carbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired primary amine (e.g., aniline, benzylamine, or a heterocyclic amine) (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize each new derivative by NMR and Mass Spectrometry to confirm its structure and purity.
Part 2: The In Vitro Screening Cascade
A tiered or cascaded screening approach is essential for efficiently managing resources. We start with a broad, high-throughput assay to eliminate inactive compounds and then subject the "hits" to more complex, lower-throughput assays to characterize their biological effects.
Protocol 2.1: Primary Screen - Anti-proliferative Activity (MTT Assay)
Trustworthiness: This is a standard, robust, and cost-effective colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the compound dilutions to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Results should be summarized in a table.
| Compound ID | Modification (Schiff Base Amine) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HCT-116 (µM) |
| Lead-001 | 4-Fluoroaniline | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 |
| Lead-002 | 4-Methoxyaniline | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Lead-003 | 4-(Trifluoromethyl)aniline | 1.8 ± 0.2 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| Doxorubicin | (Positive Control) | 0.1 ± 0.02 | 0.3 ± 0.04 | 0.2 ± 0.03 |
Data are hypothetical and for illustrative purposes.
Protocol 2.2: Secondary Screen - Apoptosis Induction (Annexin V/PI Staining)
Expertise: A high IC₅₀ value indicates cytotoxicity, but it doesn't reveal the mode of cell death. Differentiating between controlled apoptosis and uncontrolled necrosis is critical. Apoptosis is a preferred mechanism for anticancer drugs. This assay uses Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters necrotic or late-apoptotic cells with compromised membranes) to quantify different cell populations via flow cytometry.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat them with the "hit" compounds at their 1x and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. A significant increase in the population of the lower-right and upper-right quadrants indicates apoptosis induction.
-
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying the molecular target is the holy grail of drug development. Based on extensive literature on indole derivatives, two of the most common anticancer mechanisms are tubulin polymerization inhibition and kinase inhibition.[5][6]
Protocol 3.1: Tubulin Polymerization Inhibition Assay
Authoritative Grounding: Many successful anticancer drugs, including the indole-derived vinca alkaloids, function by disrupting microtubule dynamics, which are essential for cell division.[7] This leads to arrest in the G2/M phase of the cell cycle and subsequent apoptosis. This cell-free assay directly measures the effect of a compound on tubulin protein assembly.
Step-by-Step Methodology:
-
Assay Setup: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The assay is typically performed in a 96-well plate format and measures the change in fluorescence or absorbance over time.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a glutamate-based buffer on ice. Prepare solutions of the test compounds, a positive control (e.g., Paclitaxel for promotion, Nocodazole for inhibition), and a negative control (vehicle).
-
Reaction Initiation: Pipette the tubulin solution into wells pre-warmed to 37°C containing the test compounds or controls. Place the plate immediately into a microplate reader pre-heated to 37°C.
-
Data Acquisition: Measure the absorbance (at 340 nm) or fluorescence every minute for 60-90 minutes. Polymerization of tubulin into microtubules causes an increase in light scattering, leading to an increased signal.
-
Data Analysis: Plot the signal versus time. Inhibitors of tubulin polymerization will show a suppressed polymerization curve compared to the vehicle control. Calculate the IC₅₀ for inhibition.
Protocol 3.2: Kinase Inhibition Profiling
Rationale: The indole scaffold is a common feature in kinase inhibitors because it can mimic the adenine region of ATP, competing for the enzyme's binding site.[5] Sunitinib, for example, is a multi-kinase inhibitor.[8] A general kinase assay can determine if your compound inhibits a specific kinase, such as VEGFR-2, which is crucial for tumor angiogenesis.
Step-by-Step Methodology:
-
Assay Format: Use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.
-
Reaction: In a 96-well plate, combine the kinase (e.g., recombinant VEGFR-2), its specific substrate peptide, and ATP. Add the test compound at various concentrations. Include a positive control inhibitor (e.g., Sunitinib) and a no-inhibitor control.
-
Incubation: Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal corresponds to higher kinase inhibition. Calculate IC₅₀ values from the dose-response curve.
Part 4: Iterative SAR and Lead Optimization
The data from Parts 2 and 3 are not endpoints; they are the beginning of a design-synthesize-test-analyze cycle. The goal is to build a robust Structure-Activity Relationship (SAR) that informs the design of the next generation of compounds with improved potency and selectivity.[9][10]
Analysis and Interpretation:
-
Consolidate Data: Create a master table that links the chemical structure of each derivative to its biological activity data (IC₅₀ against cell lines, apoptosis induction level, tubulin inhibition IC₅₀, etc.).
-
Identify Trends: Look for patterns. For example, in our hypothetical data table, electron-withdrawing groups (like -F and -CF₃) on the aniline ring resulted in higher potency than electron-donating groups (-OCH₃). This suggests that the binding pocket may have an electron-rich region that favorably interacts with an electron-poor aromatic ring.[6]
-
Formulate Hypotheses: Based on these trends, hypothesize what chemical properties are driving activity. Is it electronics? Sterics? The ability to form a hydrogen bond?
-
Design the Next Library: Design and synthesize a new, smaller, more focused library of compounds to test these hypotheses. For example, if electron-withdrawing groups seem favorable, the next library could explore a wider range of such groups (e.g., -Cl, -Br, -NO₂) at different positions on the phenyl ring. The goal is to refine the lead compound to enhance its desired properties.[11][12]
This iterative process of rational design, guided by robust biological data, is the most effective path to transforming a promising starting molecule like 1-Phenyl-1H-indole-6-carbaldehyde into a potent and selective anticancer drug candidate.
References
- MDPI. (2024, July 10). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- Encyclopedia.pub. (2021, November 12). Indole Derivatives as Anti-Lung Cancer Agents.
- PMC. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
- ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents.
- Bentham Science. (2024, March 8). Anti-Tumor Activity of Indole: A Review.
- (n.d.). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates.
- Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
- (2025, February 26). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl).
- PMC. (n.d.). Lead Phytochemicals for Anticancer Drug Development.
- ResearchGate. (2023, September 25). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
- ResearchGate. (2025, November 13). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach.
- Patsnap Synapse. (2025, May 21). How to optimize lead compounds?.
- (n.d.). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups.
- PMC. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
- (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. How to optimize lead compounds? [synapse.patsnap.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Formylation of 1-Phenylindole
Topic: Troubleshooting Side Reactions in Vilsmeier-Haack Formylation Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Substrate Challenge
Welcome to the technical guide for the C-3 formylation of 1-phenylindole . While the Vilsmeier-Haack reaction is the industry standard for this transformation, the N-phenyl substituent introduces specific steric and electronic factors that distinguish it from simple indole formylations.
This guide addresses the three most common failure modes:
-
Oligomerization: Formation of bis(indolyl)methanes (dimers).
-
Regio-contamination: Trace C-2 formylation or chlorination.
-
Hydrolysis Failure: Incomplete conversion of the iminium salt.
Module 1: Critical Troubleshooting (Diagnostic Guide)
Symptom 1: Product is contaminated with a high-running, pink/red spot on TLC.
-
Diagnosis: Acid-Catalyzed Dimerization (Bis-indolyl methane formation).
-
The Science: The target aldehyde (3-formyl-1-phenylindole) is electrophilic. In the presence of residual acid and unreacted starting material, the aldehyde reacts with a second molecule of indole to form a bis-indolyl cation (highly colored) and eventually the neutral dimer.
-
Immediate Fix:
-
Ensure full consumption of starting material before quenching.
-
Buffer the quench: Do not quench directly into strong acid. Pour the reaction mixture into ice-cold sodium acetate or dilute NaOH to rapidly neutralize the acid released during hydrolysis.
-
Symptom 2: Mass spec shows M+34 or M+36 peaks (Chlorinated byproduct).
-
Diagnosis: Over-chlorination (2-chloro-1-phenylindole-3-carboxaldehyde).
-
The Science: Excess
at high temperatures ( ) can drive nucleophilic attack of chloride at the C-2 position via an addition-elimination mechanism on the intermediate iminium species. -
Immediate Fix:
-
Reduce reaction temperature (keep below
). -
Verify stoichiometry: Use only a slight excess of
(1.1–1.2 equiv).
-
Symptom 3: Low yield, but starting material is consumed. Aqueous layer is dark.
-
Diagnosis: Incomplete Hydrolysis of the Iminium Salt.
-
The Science: The N-phenyl group makes the intermediate iminium salt highly lipophilic and stable. It may not hydrolyze instantly upon contact with water, especially if the pH is too low (stabilizing the salt).
-
Immediate Fix:
-
Extend the hydrolysis time.
-
Heat the aqueous quench mixture to
for 30 minutes before extraction. -
Ensure the pH is adjusted to >9 during the final workup to free the aldehyde.
-
Module 2: Mechanistic Pathway & Failure Points
The following diagram maps the critical bifurcation points where the reaction deviates from the desired pathway.
Caption: Figure 1. Reaction pathway showing the critical divergence to chlorinated byproducts (thermal control) and dimers (pH/stoichiometry control).
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 1-phenylindole-3-carboxaldehyde with minimized dimerization.
Reagents & Stoichiometry
-
1-Phenylindole: 1.0 equiv
- : 1.2 equiv (Strict control)
-
DMF: 5.0–10.0 equiv (Solvent & Reagent)
-
Quench: Sodium Acetate (aq) or 2M NaOH
Step-by-Step Methodology
-
Vilsmeier Reagent Formation (Active Cooling):
-
Charge dry DMF into a flame-dried flask under Argon.
-
Cool to
. -
Add
dropwise over 20 minutes. Critical: Do not let internal temp rise above . -
Stir at
for 30 mins to form the white chloroiminium salt precipitate.
-
-
Substrate Addition:
-
Dissolve 1-phenylindole in minimal DMF.
-
Add dropwise to the Vilsmeier reagent at
. -
Note: The solution will turn yellow/orange.
-
-
Reaction Phase (Kinetic Control):
-
Buffered Hydrolysis (The Anti-Dimer Step):
-
Do not pour water into the reaction (exotherm promotes dimerization).
-
Pour the reaction mixture into a stirred slurry of Ice + Sodium Acetate (or 2M NaOH).
-
Maintain pH
7–8 during the quench. -
Stir vigorously for 1 hour to ensure the lipophilic iminium salt hydrolyzes.
-
-
Isolation:
Module 4: Optimization Matrix
Use this table to adjust conditions based on your specific observations.
| Variable | Condition | Outcome | Risk/Trade-off |
| Temperature | Slow reaction, high regioselectivity. | Incomplete conversion. | |
| Temperature | Optimal Zone. | Balance of rate vs. purity. | |
| Temperature | Fast kinetics. | High risk of C-2 chlorination. | |
| Stoichiometry | Excess Indole | Faster initiation. | High risk of Dimerization (Bis-indolyl methane). |
| Stoichiometry | Excess | Complete conversion. | Risk of chlorination and difficult quench. |
| Quench pH | Acidic (< 4) | Fast hydrolysis. | Promotes Dimerization (Red impurities). |
| Quench pH | Basic (9-10) | Prevents Dimerization. | Slower hydrolysis of the salt; must stir longer. |
Module 5: FAQ
Q: Why is my product turning pink/red on the filter paper? A: This is the "rosindole" reaction. Trace acid is catalyzing the condensation of your aldehyde with trace unreacted indole. Wash the solid with a mild bicarbonate solution to remove surface acid and prevent further reddening.
Q: Can I use DCM as a solvent instead of neat DMF? A: Yes. If solubility is an issue, you can generate the Vilsmeier reagent in DMF, then dilute with DCM before adding the indole. This often helps precipitate the iminium salt, preventing side reactions, but may slow down the kinetics.
Q: Is the N-phenyl group stable to these conditions? A: Yes. The C-N bond of the N-phenyl group is extremely robust under Vilsmeier conditions. You will not see dearylation.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (1997).[5] The Vilsmeier Reaction of Non-Aromatic Compounds.[6] Organic Reactions.[1][2][3][5][7][8][9][10][11][12] Link
-
Bis(indolyl)methane Side Reactions: Veisi, H., et al. (2014).[9] One-pot conversion of aromatic compounds to the corresponding bis(indolyl)methanes by the Vilsmeier–Haack reaction.[9] Comptes Rendus Chimie.[9] Link
-
General Indole Formylation Protocols: James, P. N., & Snyder, H. R. (1963). Indole-3-aldehyde.[3][5][13] Organic Syntheses, Coll. Vol. 4, p.539. Link
-
Chlorination Side Reactions: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[1][5][8][9][11] Comprehensive Organic Synthesis. Link
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. thaiscience.info [thaiscience.info]
- 8. jk-sci.com [jk-sci.com]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. Vilsmeier haack reaction | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimization of Reaction Conditions for Indole Aldehyde Synthesis
Welcome to the Technical Support Center for indole aldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and functionalization of indole scaffolds. Indole-3-carboxaldehydes are pivotal intermediates in the creation of a vast array of biologically active compounds.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
Our goal is to empower you with the expertise to not only solve common experimental issues but also to rationally optimize your reaction conditions for improved yield, purity, and scalability.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of indole aldehydes, with a focus on the widely used Vilsmeier-Haack reaction, as well as considerations for other classical methods like the Reimer-Tiemann and Duff reactions.
Issue 1: Low or No Yield in Vilsmeier-Haack Formylation
Question: I am attempting to synthesize an indole-3-carboxaldehyde using the Vilsmeier-Haack reaction, but I am consistently obtaining low yields or recovering only my starting material. What are the likely causes and how can I rectify this?
Answer:
Low yields in the Vilsmeier-Haack reaction are a frequent challenge and can typically be traced back to a few critical factors.[3] The reaction's success hinges on the effective formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) and its subsequent reaction with the electron-rich indole ring.[1][3]
Causality-Driven Troubleshooting Steps:
-
Moisture Contamination: The Vilsmeier reagent is exceptionally sensitive to moisture.[3] Water will rapidly quench the reagent, preventing the formylation of your indole substrate.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents; freshly distilled or commercially available anhydrous N,N-dimethylformamide (DMF) is essential. Phosphorus oxychloride (POCl₃) should also be fresh and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[4]
-
-
Reagent Quality and Stoichiometry: The purity and molar ratios of your reagents are paramount.
-
DMF Decomposition: Old or improperly stored DMF can decompose to form dimethylamine.[3][5] This secondary amine can react with the Vilsmeier reagent, leading to unwanted side products and reduced yield. If your DMF has a "fishy" odor, it has likely decomposed and should be replaced.[5]
-
POCl₃ Purity: Use freshly distilled or a newly opened bottle of POCl₃ for best results.[4]
-
Stoichiometry: The molar ratio of indole, DMF, and POCl₃ can significantly impact the reaction. While a common starting point is a slight excess of the Vilsmeier reagent, this may need to be optimized for your specific substrate.
-
-
Reaction Temperature: Temperature control is critical during both the formation of the Vilsmeier reagent and the formylation step.
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic. This step should be performed at a low temperature (typically 0-10 °C) to prevent uncontrolled side reactions.[1][4]
-
Formylation Step: The optimal temperature for the formylation of the indole is substrate-dependent.[3] For highly reactive, electron-rich indoles, the reaction may proceed efficiently at low temperatures. However, for less reactive or sterically hindered indoles, heating may be necessary (e.g., up to 85-95 °C).[6] If you see no reaction at a lower temperature, a gradual increase in temperature while monitoring by TLC is a sound strategy.[3]
-
-
Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic substrate for efficient reaction.[3][7]
-
Electron-Withdrawing Groups: If your indole substrate contains strong electron-withdrawing groups, the nucleophilicity of the indole ring will be diminished, potentially leading to a sluggish or failed reaction under standard conditions. In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.
-
Issue 2: Formation of Multiple Products or Unexpected Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I improve the selectivity for the desired indole-3-carboxaldehyde?
Answer:
The formation of multiple products often points to issues with regioselectivity, over-reaction, or competing reaction pathways.
Common Side Products and Mitigation Strategies:
-
Ring Expansion in the Reimer-Tiemann Reaction: The Reimer-Tiemann reaction, which utilizes chloroform and a strong base to generate dichlorocarbene, is known to sometimes produce quinoline derivatives as byproducts through ring expansion of the indole nucleus.[1]
-
Solution: The Vilsmeier-Haack reaction is generally superior for the synthesis of indole-3-carboxaldehyde, as it does not typically lead to ring expansion products and offers higher yields and purity.[1] If the Reimer-Tiemann reaction must be used, careful control of reaction temperature and stoichiometry is crucial.
-
-
Formation of Dimers in Nitrosation-Based Methods: In some alternative approaches to indole-3-carboxaldehydes, such as those involving nitrosation, side reactions leading to the formation of colored dimers can occur, especially with electron-rich indoles.[8]
-
Solution: Optimized procedures often involve the slow addition of the indole to the nitrosating mixture under carefully controlled acidic conditions and temperature to minimize dimerization.[8]
-
-
Non-Regioselective Formylation: While formylation of unsubstituted indole strongly favors the C3 position, substitution patterns on the indole ring can sometimes lead to a mixture of isomers.[6][9]
-
Solution: The specific reaction conditions can influence regioselectivity. For substrates prone to non-regioselective formylation, a thorough literature search for analogous systems is recommended to find optimized conditions.
-
Issue 3: Difficulties with Product Isolation and Purification
Question: After the reaction work-up, I am struggling to isolate a pure product. What are some common pitfalls during extraction and purification?
Answer:
Effective isolation and purification are just as critical as the reaction itself.
Troubleshooting Work-up and Purification:
-
Incomplete Hydrolysis of the Iminium Intermediate: The final step in the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde.[3] This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution.
-
Solution: Ensure the quenching and hydrolysis step is complete. If the product is not precipitating upon addition of base, heating the aqueous mixture can sometimes facilitate hydrolysis and product precipitation.[4]
-
-
Product Solubility: Some indole aldehydes may have a degree of solubility in the aqueous layer, leading to losses during extraction.
-
Product Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive indole derivatives during column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: Which is the best all-around method for preparing indole-3-carboxaldehyde?
For general-purpose synthesis of indole-3-carboxaldehyde, the Vilsmeier-Haack reaction is widely regarded as one of the most efficient and reliable methods.[1] It consistently provides high yields and purity under relatively mild conditions and is scalable for both laboratory and industrial applications.[1]
Q2: Are there newer, "greener" methods for indole formylation?
Yes, the field is continually evolving to address the drawbacks of classical methods, which often use hazardous reagents.[11] Recent advancements include:
-
Catalytic Vilsmeier-Haack Reactions: These approaches avoid the use of stoichiometric amounts of phosphorus oxychloride, offering a more environmentally friendly alternative while maintaining good yields.[1][12]
-
Boron-Catalyzed Formylation: A practical and scalable method using boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as the formyl source has been developed.[11][13] This method boasts short reaction times, ambient temperatures, and broad substrate tolerance.[11][13]
-
Iron-Catalyzed C3-Formylation: An iron-catalyzed method using formaldehyde and aqueous ammonia with air as the oxidant provides a greener alternative to traditional techniques.[14]
-
Visible-Light-Promoted Formylation: Photoredox catalysis using eosin Y with tetramethylethylenediamine (TMEDA) as a carbon source and air as an oxidant offers a mild and environmentally friendly approach.[15]
Q3: How does the substitution pattern on the indole ring affect the choice of formylation method?
The electronic and steric properties of substituents on the indole ring are critical considerations.
-
Electron-Donating Groups (EDGs): Indoles with EDGs are generally more reactive and well-suited for the Vilsmeier-Haack reaction.
-
Electron-Withdrawing Groups (EWGs): Indoles with EWGs are less reactive and may require more forcing conditions or alternative, more reactive formylating agents.[3]
-
Steric Hindrance: Bulky substituents near the C3 position can hinder the approach of the formylating agent, potentially leading to lower yields or formylation at other positions.
Q4: Can I use methods other than the Vilsmeier-Haack or Reimer-Tiemann reactions?
Several other named reactions can be used for indole formylation, though they may have more limited applications or lower efficiency compared to the Vilsmeier-Haack reaction. These include:
-
The Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent and is typically employed for electron-rich phenols, but can also be applied to other activated aromatic systems.[16] It is known for often giving low yields.[17]
-
The Gattermann and Gattermann-Koch Reactions: These methods are generally not the first choice for indoles due to the harsh acidic conditions which can lead to polymerization or degradation of the indole ring.
III. Data and Protocols
Comparison of Key Synthesis Methods
The following table summarizes the key performance indicators for several common methods for the formylation of indole.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity |
| Vilsmeier-Haack | POCl₃, DMF | DMF | 0–35 | ~2 hours | up to 97%[1] | High[1] |
| Catalytic Vilsmeier-Haack | (3-methyl-1-phenyl-2-phospholene 1-oxide), DEBM, PhSiH₃, DMF-d₇ | Acetonitrile | Room Temp. | 16 hours | 75–77%[1] | >98%[1] |
| Reimer-Tiemann | CHCl₃, NaOH | Water/Ethanol | 60 | ~1.75 hours | Moderate to Low[1] | Variable |
| Boron-Catalyzed | BF₃·OEt₂, TMOF | Neat | Room Temp. | 1-5 min | up to 82%[11] | High |
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde
This protocol is adapted from established procedures and is a reliable starting point for the synthesis of the parent indole-3-carboxaldehyde.[1][4]
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), freshly distilled or anhydrous grade
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Deionized water
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, cool freshly distilled DMF in an ice-salt bath. With vigorous stirring, slowly add freshly distilled POCl₃ dropwise to the cooled DMF over a period of 30 minutes, ensuring the temperature is maintained below 10°C.[1][4]
-
Formylation of Indole: To the resulting yellow solution (the Vilsmeier reagent), add a solution of indole in DMF dropwise over 1 hour, again maintaining the temperature below 10°C.[4] After the addition is complete, allow the mixture to warm to 35°C and stir for an additional hour. The reaction mixture will typically become a thick, opaque paste.[4]
-
Work-up and Hydrolysis: Carefully add crushed ice to the reaction mixture with stirring.[4] Transfer this solution to a larger beaker and add a solution of NaOH until the mixture is strongly basic.[1]
-
Product Isolation: Heat the resulting suspension to boiling, then allow it to cool to room temperature and subsequently refrigerate overnight to complete precipitation.[1][4]
-
Purification: Collect the precipitated product by filtration, wash thoroughly with water, and air-dry to yield indole-3-carboxaldehyde.[1] If further purification is needed, recrystallization from ethanol or methanol can be performed.[1][18]
Visualization of Key Processes
Vilsmeier-Haack Reaction Workflow
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 9. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 15. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 16. Duff reaction - Wikipedia [en.wikipedia.org]
- 17. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Phenyl-1H-indole-6-carbaldehyde in Solution
Introduction
Welcome to the technical support guide for 1-Phenyl-1H-indole-6-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The unique structure of 1-Phenyl-1H-indole-6-carbaldehyde, combining an indole scaffold with an aromatic aldehyde, presents specific stability challenges in solution that can impact experimental reproducibility and outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these issues effectively. Our goal is to equip you with the knowledge to maintain the integrity of your compound and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-Phenyl-1H-indole-6-carbaldehyde is turning a yellow or brownish color. What is causing this discoloration?
A1: A color change in your solution is a primary indicator of compound degradation.[1] This is most commonly due to oxidation of the indole ring and/or the aldehyde functional group. The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts.[1][2] Similarly, aldehydes are prone to oxidation, converting to the corresponding carboxylic acid, which can also contribute to color changes over time, especially when exposed to air (oxygen).[3][4]
Q2: I'm observing a decrease in the expected activity of my compound over time. Could this be related to stability issues?
A2: Yes, a loss of biological or chemical activity is a strong indication of compound degradation. The aldehyde functional group is often crucial for the intended biological or chemical reactivity of the molecule. If the aldehyde is oxidized to a carboxylic acid or undergoes other reactions, the compound's ability to interact with its target will likely be diminished or eliminated.
Q3: Which solvents are best for dissolving and storing 1-Phenyl-1H-indole-6-carbaldehyde?
A3: The choice of solvent is critical for maintaining the stability of 1-Phenyl-1H-indole-6-carbaldehyde. While it has low solubility in water, it is soluble in organic solvents.[5][6]
-
Recommended: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally preferred for preparing stock solutions. These solvents are less likely to participate in degradation reactions compared to protic solvents. For long-term storage, anhydrous DMSO is a good choice.[1]
-
Use with Caution: Protic solvents like ethanol and methanol can be used for preparing working solutions but may be less ideal for long-term storage. The presence of a hydroxyl group can potentially facilitate degradation pathways.[7][8]
-
Avoid: Aqueous solutions, especially at non-neutral pH, should be avoided for storage as they can promote hydrolysis and oxidation.[1] If aqueous buffers are required for your experiment, it is best to prepare the solution immediately before use.
Q4: What are the optimal storage conditions for stock solutions of 1-Phenyl-1H-indole-6-carbaldehyde?
A4: To maximize the shelf-life of your stock solutions, adhere to the following storage guidelines:
-
Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C for long-term storage.[1][3] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but freezing is recommended.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][4][9] Indole-containing compounds can be susceptible to photodegradation.[1]
-
Atmosphere: To prevent oxidation, it is highly recommended to store solutions under an inert atmosphere, such as argon or nitrogen.[1][10] After each use, re-blanket the headspace of the vial with inert gas before sealing.
-
Aliquoting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Troubleshooting Guide
Issue 1: Precipitate Formation in Solution
You've prepared a solution of 1-Phenyl-1H-indole-6-carbaldehyde, and upon storage or after dilution into an aqueous buffer, a precipitate forms.
Possible Causes & Solutions:
-
Poor Solubility: The compound may be crashing out of solution due to its low aqueous solubility.[5][6]
-
Solution: Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final working solution. However, always include a vehicle control in your experiment to account for any effects of the solvent.[11]
-
-
Supersaturation: The initial solution may have been supersaturated, leading to crystallization over time.
-
Solution: Gently warm the solution to try and redissolve the precipitate.[11] If this is a recurring issue, consider preparing a slightly more dilute stock solution.
-
-
Degradation Product: The precipitate could be an insoluble degradation product.
-
Solution: Analyze the precipitate and the supernatant using an analytical technique like HPLC to identify the components. If degradation is confirmed, the solution should be discarded and a fresh one prepared under optimal conditions.
-
Issue 2: Inconsistent Results in Biological Assays
You are observing high variability in your experimental results when using solutions of 1-Phenyl-1H-indole-6-carbaldehyde from different preparations or of different ages.
Possible Causes & Solutions:
-
Compound Degradation: As discussed, the compound is likely degrading in solution, leading to a lower effective concentration of the active molecule.
-
Solvent Effects: The solvent used to dissolve the compound may be interfering with your assay.
-
Solution: Run a vehicle control with the same concentration of the solvent used in your experimental samples. This will help you differentiate between the effects of the compound and the solvent.
-
Issue 3: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
When analyzing your solution of 1-Phenyl-1H-indole-6-carbaldehyde, you observe additional peaks that were not present in the initial analysis of the solid material.
Possible Causes & Solutions:
-
Oxidation: The most likely cause is the oxidation of the aldehyde to a carboxylic acid or oxidation of the indole ring.
-
Reaction with Solvent or Buffer Components: The compound may be reacting with components in your solvent or buffer system. For example, aldehydes can react with primary amines.[12]
-
Solution: Scrutinize the composition of your buffers and media for any reactive species. If a reaction is suspected, try to use a different buffer system.
-
-
On-Column Degradation: The compound might be degrading on the HPLC column itself, especially if the mobile phase is acidic.[1]
-
Solution: Ensure the pH of your mobile phase is compatible with the compound's stability. Using a guard column can also help protect your analytical column.[1]
-
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Accurately weigh the desired amount of 1-Phenyl-1H-indole-6-carbaldehyde solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas (e.g., argon or nitrogen).
-
Sealing and Labeling: Tightly seal the vial with a cap containing a chemically resistant septum. Label the vial clearly with the compound name, concentration, date, and solvent.
-
Aliquoting: For long-term use, immediately aliquot the stock solution into smaller, single-use volumes in amber-colored vials. Purge each aliquot with inert gas before sealing.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of 1-Phenyl-1H-indole-6-carbaldehyde in a specific solvent or buffer.
-
Instrumentation: Use an HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.[11]
-
Column: A C18 reversed-phase column is a suitable starting point.[11]
-
Mobile Phase: A gradient elution with water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point. The gradient can be optimized to achieve good separation of the parent compound from potential degradation products.
-
Sample Preparation:
-
Prepare a fresh solution of the compound in the solvent or buffer of interest at the desired concentration.
-
Immediately inject a sample (t=0) to obtain an initial chromatogram and peak area of the parent compound.
-
Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator).
-
-
Time-Course Analysis: Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis:
-
Monitor the peak area of the 1-Phenyl-1H-indole-6-carbaldehyde peak over time. A decrease in peak area indicates degradation.
-
Look for the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Suitability for Stock Solution (Long-Term) | Suitability for Working Solution (Short-Term) | Recommended Storage Temperature |
| Anhydrous DMSO | Excellent | Good | -20°C to -80°C[1][3] |
| Anhydrous DMF | Good | Good | -20°C to -80°C |
| Ethanol/Methanol | Fair (use with caution) | Good | -20°C |
| Aqueous Buffers | Not Recommended | Prepare Fresh Before Use | N/A |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 1-Phenyl-1H-indole-6-carbaldehyde in solution.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A systematic workflow for troubleshooting stability issues.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Consolidated Chemical.
- Benchchem.
- PLOS. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
- PMC. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
- Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones.
- ResearchGate. (2020, December 19). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
- Pino-Riosa, R., & Solà, M. The Relative Stability of Indole Isomers is a Consequence of the Glidewell-Lloyd Rule.
- Allan Chemical Corporation. (2025, October 23).
- PMC. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- Sigma-Aldrich. (2025, November 6).
- A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Reactivity of Carbonyl Compunds.
- IntechOpen. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
- Al-Jumaili, A. S. (2021, July 16). Experimental No. (13) Aldehydes and ketones.
- Michigan St
- Benchchem. Troubleshooting Khellinol instability in solution.
- PubMed.
- CymitQuimica. CAS 16096-33-6: 1-PHENYL-1H-INDOLE.
- Cheméo. Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9).
- WUR eDepot. (2021, April 30).
- ResearchGate. Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples | Request PDF.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction.
- ChemicalBook. (2025, July 24). 1-PHENYL-1H-INDOLE | 16096-33-6.
- PMC. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts.
- Restek. TROUBLESHOOTING GUIDE.
- Wikipedia. Indole-3-carbaldehyde.
- Fisher Scientific. Matrix Scientific 1H-INDOLE-6-CARBALDEHYDE MF C9H7NO MW 145.16 CAS 1196-70-9.
- SpringerNature. (2019, October 29).
- University of Rochester. Troubleshooting: The Workup.
- PMC. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- PubChem. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435.
- PubChem. 1-Phenyl-1H-indole | C14H11N | CID 182029.
- Hoffman Fine Chemicals. CAS 16096-33-6 | 1-Phenyl-1H-indole | MFCD00123280.
- ECHEMI. 1-Phenyl-1H-indole | 16096-33-6, 1-Phenyl-1H-indole Formula.
- PMC - NIH. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- PMC. (2023, April 5). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion.
- ResearchGate. Anaerobic degradation pathways of phenylalanine and benzyl alcohol in....
- UNC School of Information and Library Science. Stress-lnduced Phenylpropanoid Metabolism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. CAS 16096-33-6: 1-PHENYL-1H-INDOLE | CymitQuimica [cymitquimica.com]
- 6. Indole-6-carboxaldehyde (CAS 1196-70-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations | PLOS One [journals.plos.org]
- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Troubleshooting Column Chromatography Separation of Indole Isomers
Welcome to the technical support center for the chromatographic separation of indole isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these structurally similar compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can develop robust and reliable separation methods.
Troubleshooting Guide: From Tailing Peaks to Co-elution Conundrums
This section addresses specific, common problems encountered during the column chromatography of indole isomers. Each issue is presented with a systematic approach to diagnosis and resolution.
Q1: Why are my indole isomer peaks tailing, and how can I achieve a more symmetrical peak shape?
Peak tailing is a frequent issue when separating indole isomers, often leading to reduced resolution and inaccurate quantification.[1][2] This phenomenon typically arises from unwanted secondary interactions between the analyte and the stationary phase.[2][3]
Causality and Resolution Strategy:
-
Secondary Interactions with Silanol Groups: The nitrogen atom in the indole ring can interact with acidic silanol groups on the surface of silica-based stationary phases, causing peak tailing.[2][4][3]
-
Solution 1: Mobile Phase pH Adjustment: Operating at a lower pH can protonate the silanol groups, minimizing these secondary interactions.[1][3] For instance, using a mobile phase containing a small percentage of formic or acetic acid can significantly improve peak shape.[5]
-
Solution 2: Use of "Tail-Suppressing" Additives: Historically, additives like triethylamine were used to block active silanol sites.[4]
-
Solution 3: Highly Deactivated Columns: Modern columns are often "end-capped" to reduce the number of free silanol groups.[3] If you consistently experience tailing, consider switching to a highly deactivated or end-capped column.[3]
-
-
Poor Column Packing: An improperly packed column can lead to an uneven flow of the mobile phase, contributing to peak tailing.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][2]
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[1]
-
Q2: My indole isomers are co-eluting or have very poor resolution. What steps should I take to improve their separation?
Co-elution is a significant challenge in the separation of isomers due to their similar physical and chemical properties.[8][9] Achieving baseline separation requires a systematic optimization of your chromatographic conditions.
Systematic Approach to Improving Resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the polarity of your mobile phase. For reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution.[10]
-
Solvent Selectivity: If adjusting solvent strength is insufficient, changing the organic modifier can alter selectivity. For example, switching from methanol to acetonitrile can change the elution order of your isomers.[11] Trying a three-solvent system can also be beneficial.[5]
-
pH Control: The pH of the mobile phase can influence the ionization state of indole isomers, affecting their retention and selectivity.[10][12] Experiment with different pH values to find the optimal separation window.
-
-
Evaluate the Stationary Phase:
-
Different Chemistry: If you are using a standard C18 column, consider a stationary phase with a different retention mechanism. Phenyl-hexyl columns, for instance, can offer different selectivity for aromatic compounds like indoles due to π-π interactions.[11][13]
-
Chiral Stationary Phases (CSPs): For the separation of enantiomers, a chiral stationary phase is necessary.[14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and can provide excellent enantiomeric separations for indole derivatives.[12][14]
-
-
Adjust Temperature:
Troubleshooting Flowchart for Co-eluting Peaks:
Caption: A systematic workflow for troubleshooting co-eluting indole isomers.
Q3: I'm observing double peaks for a single indole isomer. What could be the cause?
The appearance of double peaks for a single, pure standard can be perplexing. This issue is often related to the injection process or column problems rather than the analyte's chemistry.[15]
Potential Causes and Solutions:
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and splitting.[2][15]
-
Solution: Dissolve your sample in a solvent that is of equal or lesser strength than your mobile phase.[13]
-
-
Injection Issues: Problems with the autosampler, such as poor rinsing, can introduce ghost peaks or cause peak splitting.[15] A flow injection test can help determine if the issue originates from the injector or the column.[15]
-
Column Voids or Blockages: A void at the head of the column or a partially blocked frit can cause the sample band to split, resulting in double peaks.[15]
-
On-Column Degradation: Some indole derivatives can be sensitive and may degrade on the column, especially if the stationary phase is too acidic or if there are active sites.[16][17]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the separation of indole isomers by column chromatography.
Q1: What are the best starting points for stationary and mobile phase selection for indole isomer separation?
The choice of stationary and mobile phases is critical for a successful separation.[6]
Stationary Phase Selection:
| Stationary Phase | Primary Interaction Mechanism | Best For |
| C18 (Reversed-Phase) | Hydrophobic interactions | General-purpose separation of many indole derivatives. A good starting point.[18][19] |
| Phenyl-Hexyl (Reversed-Phase) | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds like indoles.[11][13] |
| Silica or Alumina (Normal-Phase) | Adsorption (polar interactions) | Separation of non-polar indole isomers.[19] Can be challenging for indoles with polar functional groups. |
| Chiral Stationary Phases (e.g., Polysaccharide-based) | Chiral recognition | Separation of enantiomers.[12][14] |
Mobile Phase Selection:
-
Reversed-Phase: A mixture of water or buffer and an organic solvent like acetonitrile or methanol is common.[10] Acetonitrile often provides different selectivity compared to methanol.[11] The addition of a small amount of acid (e.g., 0.1% formic acid) is often necessary to control peak shape.[8][20]
-
Normal-Phase: A non-polar solvent like hexane mixed with a more polar solvent such as ethyl acetate or isopropanol is typically used.[6]
Experimental Protocol: Initial Mobile Phase Screening with TLC
-
Spotting: Dissolve your crude indole isomer mixture in a suitable solvent and spot it on a TLC plate (e.g., silica gel).[21]
-
Development: Develop the TLC plate in a chamber with a pre-selected solvent system. Start with a non-polar system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity.[21]
-
Analysis: Visualize the spots under a UV lamp.[21]
-
Optimization: The ideal solvent system for column chromatography should provide good separation of the spots with a retention factor (Rf) for the target compound of approximately 0.25-0.35.[21]
Q2: How should I prepare my sample for column chromatography?
Proper sample preparation is crucial for achieving good separation and preventing column damage.[22]
Key Sample Preparation Steps:
-
Dissolution: Dissolve the sample in a minimal amount of a suitable solvent.[22] Ideally, this should be the mobile phase or a weaker solvent.[13]
-
Filtration: Remove any particulate matter by filtering the sample through a syringe filter. This prevents clogging of the column frit.[22]
-
Loading:
-
Wet Loading: The dissolved sample is carefully applied to the top of the column bed.[23] This method is suitable for samples that dissolve readily in the mobile phase.
-
Dry Loading: For samples that are not easily soluble in the mobile phase, they can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the resulting dry powder is added to the top of the column.[21][23] This technique often leads to better peak shapes.[21]
-
Sample Loading Workflow:
Caption: Decision workflow for wet vs. dry sample loading in column chromatography.
Q3: What detection methods are suitable for indole isomers?
The choice of detector depends on the specific indole isomers and the goals of the analysis.
-
UV-Vis Detector: Indoles have a chromophore and absorb UV light, making UV detection a common and effective method.[13] A photodiode array (PDA) detector can be particularly useful for peak purity analysis, which can help in identifying co-eluting peaks.[13]
-
Fluorescence Detector: Many indole compounds are naturally fluorescent, which allows for highly sensitive and selective detection.[24]
-
Mass Spectrometry (MS): An MS detector provides mass information, which is invaluable for confirming the identity of the separated isomers.[13][25] It is also highly sensitive and can be used for quantification.
-
Refractive Index (RI) Detector: For indole derivatives that lack a UV chromophore, an RI detector can be used.[18][26] However, it is a universal detector and is generally less sensitive than UV or MS.[18]
References
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available from: [Link]
-
Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. Available from: [Link]
-
Suryakoppa, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. Available from: [Link]
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd. Available from: [Link]
-
Li, H., et al. (2015). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules. Available from: [Link]
-
Zarzecka, E., et al. (1998). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]
-
Chen, K. H., et al. (1989). Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology. Available from: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. Available from: [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Available from: [Link]
-
Dziadko, M., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Methods. Available from: [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. Available from: [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). PMC. Available from: [Link]
-
Column Chromatography: Principles and Applications. (2025). Phenomenex. Available from: [Link]
-
Several Problems of Flash Column Chromatography. (2025). Hawach. Available from: [Link]
-
Chromatography Sample Preparation Guide. Organomation. Available from: [Link]
-
Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available from: [Link]
-
Taylor, T. Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. LCGC. Available from: [Link]
-
Laskin, A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available from: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. Available from: [Link]
-
Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Laskin, A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. Available from: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Available from: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. Available from: [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. Available from: [Link]
-
Menicatti, M., et al. (2018). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available from: [Link]
-
Menicatti, M., et al. (2018). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
separation of two isomers. (2009). Chromatography Forum. Available from: [Link]
-
Trouble with Column Chromatography of phenolic compounds. (2025). Reddit. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). Chromatography Online. Available from: [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). RotaChrom. Available from: [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. Available from: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. separation of two isomers - Chromatography Forum [chromforum.org]
- 12. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. sepscience.com [sepscience.com]
- 16. Chromatography [chem.rochester.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. longdom.org [longdom.org]
- 19. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. organomation.com [organomation.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scribd.com [scribd.com]
Technical Support Center: A Guide to the Stability and Storage of 1-Phenyl-1H-indole-6-carbaldehyde
Introduction: 1-Phenyl-1H-indole-6-carbaldehyde is a crucial intermediate in synthetic organic chemistry and drug development. Its unique structure, combining an indole core with an aromatic aldehyde, makes it a versatile building block. However, this same reactivity presents significant challenges for its long-term stability and storage. This guide provides in-depth technical advice, troubleshooting protocols, and best practices to ensure the integrity and purity of your material, preventing costly experimental failures and ensuring reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solid 1-Phenyl-1H-indole-6-carbaldehyde has changed color from off-white to yellow or brown. What happened and is it still usable?
A: A color change is a primary visual indicator of degradation. This is most commonly caused by two processes:
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation by atmospheric oxygen, which converts it into the corresponding carboxylic acid (1-Phenyl-1H-indole-6-carboxylic acid). This process can be accelerated by exposure to light and trace metal impurities.[1][2]
-
Polymerization/Side Reactions: Indole rings and aldehydes can undergo complex side reactions, often catalyzed by light or acidic impurities, leading to the formation of colored oligomeric species.
Is it still usable? The material is likely impure. You must perform a purity analysis, such as HPLC or NMR, to quantify the level of degradation before use. For most applications, especially in drug development, using the degraded material is not recommended as the impurities can lead to unpredictable side reactions and complicate downstream analysis.
Q2: I'm seeing a new, more polar peak in my HPLC analysis of an older batch. What is the likely identity of this impurity?
A: The most probable identity of a new, more polar peak is the oxidation product, 1-Phenyl-1H-indole-6-carboxylic acid . Carboxylic acids are significantly more polar than their corresponding aldehydes, causing them to have shorter retention times on a standard reversed-phase HPLC column. The appearance of this peak is a classic sign of oxidative degradation during storage.[3]
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A: Proper storage is the most critical factor in preventing degradation.[4][5] The ideal conditions are summarized in the table below.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of chemical reactions, including oxidation and polymerization.[1][2] |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) blanket | Prevents contact with atmospheric oxygen, the primary driver of aldehyde oxidation.[6][7] |
| Light | Amber glass vial | Amber glass vial, stored in the dark | Minimizes exposure to UV light, which can catalyze photodegradation and oxidation.[1][5] |
| Container | Tightly sealed, clean glass vial | Tightly sealed, clean glass vial with a PTFE-lined cap | Prevents moisture ingress and contamination. PTFE is highly inert. |
Q4: Do I need to handle this compound in a glovebox?
A: For maximum stability, especially when aliquoting material for long-term storage, using a glovebox with an inert atmosphere (e.g., argon or nitrogen) is the gold standard. This minimizes exposure to air and moisture. If a glovebox is unavailable, you can achieve a good level of protection by blanketing the vial with an inert gas before and after dispensing the solid. This involves briefly flushing the headspace of the container with a gentle stream of argon or nitrogen before sealing.[6][8]
Section 2: The Science Behind the Degradation
Understanding the chemical mechanisms of degradation is key to preventing them. For 1-Phenyl-1H-indole-6-carbaldehyde, the primary pathway of concern is oxidation.
Mechanism: Oxidative Degradation
The aldehyde functional group is readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This is a free-radical chain reaction that can be initiated by light, heat, or trace metal catalysts.
Caption: Primary oxidative degradation pathway of 1-Phenyl-1H-indole-6-carbaldehyde.
This transformation is not only detrimental to the purity but also changes the chemical properties of the material, impacting its reactivity, solubility, and potential biological activity.
Section 3: Best Practices & Standard Operating Procedures (SOPs)
Following validated protocols is essential for maintaining the quality of your chemical reagents.
SOP-01: Workflow for Receiving and Storing New Material
This workflow ensures that the compound is properly handled from the moment it arrives in the lab.
Caption: Recommended workflow for handling newly received material.
SOP-02: HPLC Method for Purity Determination and Degradation Monitoring
Regularly assessing the purity of your compound is crucial. This standard reversed-phase HPLC method can be used to monitor the stability of 1-Phenyl-1H-indole-6-carbaldehyde over time. High-performance liquid chromatography (HPLC) is a robust and precise method for routine purity checks and quantification of known impurities.[9]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in mobile phase to ~1 mg/mL. Filter with a 0.45 µm syringe filter. |
Data Analysis: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9] The appearance of a significant peak at a shorter retention time likely indicates the presence of the more polar carboxylic acid degradation product.
Section 4: References
-
A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. (2025). Benchchem. Available at:
-
Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. Available at:
-
Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025). Allan Chemical Corporation. Available at:
-
Best practices for handling and storing volatile aldehyde standards. (2025). Benchchem. Available at:
-
Aldehydes In Aroma: Key Ingredients For Impactful Scents. (2025). Chemical Bull. Available at:
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich. Available at:
-
aldehyde amyl cinamique (jasmonal a). (2023). Diffusions Aromatiques. Available at:
-
How to prevent oxidation. (2016). Quora. Available at:
-
Indole-3-carbaldehyde. Wikipedia. Available at:
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Interpreting complex NMR spectra of substituted indoles
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Substituted Indoles
Welcome to the . You are likely here because the indole scaffold—an electron-rich bicyclic system fusing benzene and pyrrole—is notorious for deceptive spectral data. The nitrogen proton is labile, the C2/C3 region is highly sensitive to electronic effects, and the benzenoid protons often collapse into unreadable multiplets.
This guide is not a textbook; it is a troubleshooting protocol designed to resolve specific structural ambiguities in your drug discovery or synthesis workflows.
Module 1: The "Missing" Proton (NH Troubleshooting)
User Issue: "I synthesized a substituted indole, but the integration is short one proton. The N-H signal is missing or extremely broad."
Diagnosis:
The indole N-H proton (H1) is acidic (
Protocol 1.1: Solvent Stabilization
Do not rely on
-
Switch Solvent: Dissolve 5-10 mg of sample in DMSO-
. -
Result: The N-H signal will appear as a sharp singlet (or doublet if coupled to H2) shifted significantly downfield, typically
10.0 – 12.0 ppm . -
Advanced Check: If the signal remains broad in DMSO, your sample may contain trace acid/base impurities. Add 1 drop of
; if the signal vanishes instantly, it is confirmed as the labile N-H.
Module 2: Regiochemistry (N-Alkylation vs. C3-Alkylation)
User Issue: "I performed an alkylation on my indole. Did the alkyl group attach to the Nitrogen (N1) or Carbon-3 (C3)?"
Diagnosis:
Indoles are ambident nucleophiles. While N-alkylation is common under basic conditions, C3-alkylation (and even C2) is possible depending on the electrophile and catalyst.[2] 1D
Protocol 2.1: The HMBC/NOESY Triangulation You must use 2D NMR to visualize the connectivity.
Step 1: Run NOESY (Nuclear Overhauser Effect Spectroscopy)
-
N-Alkylation: The
-protons of the alkyl group will show a strong NOE correlation to the H2 and H7 aromatic protons. -
C3-Alkylation: The
-protons will show NOE correlations to H2 and H4 .-
Note: H7 is on the benzene ring; H4 is the doublet often deshielded around 7.5-7.8 ppm.
-
Step 2: Run HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive proof. You are looking for 3-bond (
| Alkylation Site | Key HMBC Correlation (from Alkyl |
| N1-Alkyl | Strong correlation to C2 ( |
| C3-Alkyl | Strong correlation to C2 ( |
Visualization: Regiochemistry Decision Logic
Caption: Logic flow for distinguishing N1 vs. C3 substitution using 2D NMR correlations.
Module 3: Deconvoluting the Aromatic Region
User Issue: "My aromatic region (6.9 - 7.8 ppm) is a mess of overlapping multiplets. I can't assign H4, H5, H6, or H7."
Diagnosis:
The benzenoid ring protons have similar magnetic environments. However, their coupling constants (
Protocol 3.1: J-Coupling Analysis Use the following table to "walk" around the ring.
| Proton | Multiplicity | Characteristic | |
| H4 | Doublet (d) | Often the most downfield benzenoid proton ( | |
| H5 | Triplet (t) / dd | Pseudo-triplet.[2] Couples to H4 and H6. | |
| H6 | Triplet (t) / dd | Pseudo-triplet.[2] Couples to H5 and H7. | |
| H7 | Doublet (d) | Often slightly broadened by long-range coupling to NH (in DMSO). |
Pro-Tip: If H5 and H6 overlap perfectly, run the spectrum in Acetone-
Module 4: Carbon ( C) Assignment Data
User Issue: "I cannot distinguish C2 from C3 in the carbon spectrum."
Reference Data: In a standard indole, C2 and C3 are electronically distinct. C3 is enamine-like (electron-rich), while C2 is imine-like.
| Carbon | Chemical Shift ( | Electronic Environment |
| C3 | 100 – 115 | Upfield.[2] High electron density. Nucleophilic center. |
| C2 | 120 – 130 | Downfield.[4] Adjacent to Nitrogen.[4][5] |
| C3a | ~128 | Bridgehead (Quaternary).[6] |
| C7a | ~136 | Bridgehead (Quaternary). |
| C=O | 160+ | If C3-acylated, the carbonyl carbon appears here. |
Visualization: Assignment Workflow
Caption: Standard operating procedure for full structural elucidation of indole derivatives.
References
-
BenchChem. (2025).[6] Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. 6
-
Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. 7[2]
-
Doganc, F., & Göker, H. (2024).[2][8] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. 8[2]
-
Maji, M., et al. (2022).[1][2] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry. 1
Sources
- 1. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 2. Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of 1-Phenyl-1H-indole-6-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1H-indole-6-carbaldehyde. Here, we address common challenges and frequently asked questions, with a focus on byproduct identification and mitigation strategies. Our aim is to provide practical, experience-driven insights to ensure the successful synthesis and purification of your target compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of 1-Phenyl-1H-indole-6-carbaldehyde and Presence of Multiple Products
Question: My reaction to synthesize 1-Phenyl-1H-indole-6-carbaldehyde has resulted in a low yield of the desired product, and my initial analysis (TLC, crude NMR) indicates a mixture of compounds. What are the likely byproducts, and how can I improve the yield of my target molecule?
Answer: A low yield and the presence of multiple products in the synthesis of 1-Phenyl-1H-indole-6-carbaldehyde typically arise from two main stages of the synthesis: the N-arylation of indole to form the 1-phenylindole intermediate, and the subsequent formylation step.
The synthesis of the 1-phenylindole precursor is commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or a copper-catalyzed Ullmann condensation. While effective, these reactions can lead to the formation of several byproducts.
Potential Byproducts:
-
C-Arylated Indoles: The indole ring possesses multiple nucleophilic sites. Besides the desired N-arylation, competitive C-arylation can occur, most commonly at the C3 position, to yield 3-phenyl-1H-indole.[1]
-
Di-arylated Indoles: In some cases, double arylation can occur, leading to the formation of 1,3-diphenyl-1H-indole.[1]
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted indole and the phenyl halide starting material.
Mitigation Strategies:
-
Ligand and Catalyst Choice: The choice of ligand in palladium-catalyzed reactions is crucial for directing the selectivity towards N-arylation. Bulky, electron-rich phosphine ligands have been shown to be effective in minimizing C-arylation.[2]
-
Base Selection: The choice of base can also influence the reaction outcome. Sodium tert-butoxide (NaOtBu) is often an effective base for these couplings.[2]
-
Reaction Conditions: Careful optimization of reaction temperature and time is necessary to drive the reaction to completion while minimizing side reactions.
Experimental Protocol: Palladium-Catalyzed N-Arylation of Indole
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable bulky phosphine ligand, and the appropriate base (e.g., NaOtBu).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add indole, the aryl halide (e.g., bromobenzene), and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at the optimized temperature until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The introduction of the carbaldehyde group at the C6 position of the 1-phenylindole core is a significant challenge due to the inherent reactivity of the indole nucleus. The most common method for formylation is the Vilsmeier-Haack reaction, which typically proceeds with high regioselectivity for the C3 position of the indole ring.
The Major Culprit: Isomeric Byproduct Formation
The primary byproduct in the formylation of 1-phenylindole is the thermodynamically favored 1-Phenyl-1H-indole-3-carbaldehyde .
-
Mechanism of Vilsmeier-Haack Formylation: The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the electron-rich indole ring. The C3 position of indole is the most electron-rich and sterically accessible site for electrophilic attack, leading to the preferential formation of the C3-formylated product.[4]
Workflow for Byproduct Identification and Mitigation
Caption: Workflow for identifying and mitigating byproduct formation.
Alternative C6-Formylation Strategies:
Given the high propensity for C3 formylation with the Vilsmeier-Haack reaction, achieving C6 formylation often requires alternative strategies:
-
Directed C-H Functionalization: The use of a directing group on the indole nitrogen can steer the formylation to the C6 position. While the phenyl group itself does not strongly direct to C6, other removable directing groups can be employed.[5]
-
Boron-Catalyzed Formylation: Recent studies have shown that boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the formylation of indoles at various positions, including C6, using trimethyl orthoformate as the formylating agent.[6]
Frequently Asked Questions (FAQs)
Q1: How can I definitively identify the presence of 1-Phenyl-1H-indole-3-carbaldehyde in my reaction mixture?
A1: The most reliable method for identifying the C3-formylated isomer is through a combination of chromatographic and spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): The two isomers, 1-Phenyl-1H-indole-6-carbaldehyde and 1-Phenyl-1H-indole-3-carbaldehyde, will likely have different Rf values on a TLC plate due to differences in polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons will be distinct for each compound.
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in the mass spectrum might show subtle differences.
Data for Byproduct Identification:
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) | Mass (m/z) [M+H]⁺ |
| 1-Phenyl-1H-indole-3-carbaldehyde | 10.14 (s, 1H), 8.44 (d, J = 7.2 Hz, 1H), 7.94 (s, 1H), 7.65 – 7.59 (m, 2H), 7.57 – 7.51 (m, 4H), 7.39 (pd, J = 7.1, 1.1 Hz, 2H)[2] | 184.99, 138.22, 137.51, 130.02, 128.32, 125.59, 124.87, 124.64, 123.49, 122.27, 119.73, 111.12[2] | 222[2] |
Q2: Are there any specific purification techniques to separate the desired C6-isomer from the C3-isomer?
A2: Careful column chromatography on silica gel is the most common and effective method for separating these isomers. The choice of eluent system is critical and will likely require some optimization. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often successful.
Q3: What is the underlying chemical principle for the preferential C3-formylation in the Vilsmeier-Haack reaction?
A3: The preferential C3-formylation is a classic example of electrophilic aromatic substitution on an indole ring. The lone pair of electrons on the indole nitrogen participates in the aromatic system, significantly increasing the electron density of the pyrrole ring. Resonance structures show that the C3 position has the highest electron density, making it the most nucleophilic and thus the most reactive site for electrophilic attack.
Reaction Mechanism: Vilsmeier-Haack Formylation of 1-Phenylindole
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on 1-phenylindole.
Q4: Can I use other formylation methods to achieve better C6-selectivity?
A4: Yes, exploring alternative formylation methods is a key strategy when the Vilsmeier-Haack reaction fails to provide the desired regioselectivity. As mentioned earlier, methods involving directing groups or specific catalysts like boron trifluoride diethyl etherate with trimethyl orthoformate have shown promise for formylation at positions other than C3.[5][6] Researching and adapting these more specialized methods may be necessary to successfully synthesize 1-Phenyl-1H-indole-6-carbaldehyde in high yield.
References
-
Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. Retrieved February 18, 2026, from [Link]
-
Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2253–2264. [Link]
-
Charoensawas, K., Yimyaem, J., Sirion, U., Suksai, C., & Jaratjaroonphong, J. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. [Link]
-
Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8α,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. (2003). Arkivoc. [Link]
-
Charoensawas, K., Yimyaem, J., Sirion, U., Suksai, C., & Jaratjaroonphong, J. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]
-
Vilsmeier–Haack reaction. (2023). In Wikipedia. [Link]
-
1H-Indole-6-carboxaldehyde. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
Sources
- 1. 1-Phenyl-1H-indole | C14H11N | CID 182029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Elemental Analysis of 1-Phenyl-1H-indole-6-carbaldehyde for Purity Validation
In the landscape of pharmaceutical development and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule as pivotal as 1-Phenyl-1H-indole-6-carbaldehyde, a versatile intermediate in the synthesis of pharmacologically active compounds, rigorous purity assessment is non-negotiable. This guide provides an in-depth, comparative look at validating the purity of this specific indole derivative, with a primary focus on elemental analysis, contextualized against other prevalent analytical techniques.
The Criticality of Purity for 1-Phenyl-1H-indole-6-carbaldehyde
1-Phenyl-1H-indole-6-carbaldehyde (C₁₅H₁₁NO) is a precursor in the synthesis of various biologically active molecules. Even minute impurities, such as unreacted starting materials or by-products from its synthesis (often via methods like the Fischer indole synthesis), can lead to downstream products with altered pharmacological profiles or increased toxicity.[1][2] Therefore, establishing a robust purity profile is a critical first step in any research or development pipeline.
Core Principles of Purity Determination via Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a compound.[3] The method is predicated on the complete combustion of a precisely weighed sample in an oxygen-rich environment.[4] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂) or nitrogen oxides (which are subsequently reduced to N₂)—are meticulously separated and quantified.[5][6]
The purity is then assessed by comparing the experimentally determined mass percentages of C, H, and N to the theoretically calculated values based on the compound's molecular formula. For C₁₅H₁₁NO (Molecular Weight: 221.26 g/mol ), the theoretical values are:
-
Carbon (C): 81.43%
-
Hydrogen (H): 5.01%
-
Nitrogen (N): 6.33%
A close correlation between experimental and theoretical values, typically within a ±0.4% deviation, is strong evidence of high purity.[7][8]
Experimental Protocol: Elemental Analysis of 1-Phenyl-1H-indole-6-carbaldehyde
This protocol outlines the standardized procedure for CHN analysis, a cornerstone for assessing the purity of organic compounds.[9]
Instrumentation:
-
CHNS/O Elemental Analyzer
-
Microbalance (readable to 0.001 mg)
Materials:
-
1-Phenyl-1H-indole-6-carbaldehyde test sample
-
High-purity tin or silver capsules
-
Certified reference material (e.g., Acetanilide)
-
High-purity oxygen (99.995%)
-
Helium carrier gas (99.995%)
Methodology:
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified reference material like acetanilide. This step is crucial for ensuring the accuracy of the instrument's detectors.[6]
-
Perform multiple runs of the standard to ensure the relative standard deviation is below 3%.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the 1-Phenyl-1H-indole-6-carbaldehyde sample into a tin capsule using a calibrated microbalance.[10] The small sample size necessitates high precision in weighing.
-
For samples containing halogens, silver capsules should be utilized to mitigate interference.[11]
-
Carefully fold the capsule to ensure no sample is lost and a compact, air-free pellet is formed.
-
-
Combustion and Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is heated to approximately 1000°C in an oxygen-rich atmosphere.[6]
-
The resulting gases (CO₂, H₂O, and nitrogen oxides) are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂.
-
The gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector.[6]
-
-
Data Interpretation:
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 4. measurlabs.com [measurlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. mt.com [mt.com]
- 11. cif.iastate.edu [cif.iastate.edu]
A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Indole Derivatives
For researchers and professionals in drug development, understanding the nuanced antioxidant capabilities of indole derivatives is paramount. These heterocyclic compounds, fundamental to various biological processes, represent a promising frontier in the development of novel therapeutics to combat oxidative stress-related pathologies.[1][2][3] This guide provides an in-depth comparative analysis of their antioxidant activity, grounded in established experimental methodologies and structure-activity relationships.
The Indole Nucleus: A Scaffold for Antioxidant Activity
The indole ring system is a "privileged" scaffold in medicinal chemistry, not only for its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin but also for its intrinsic ability to participate in redox reactions.[4] Its antioxidant properties stem from the electron-rich nature of the pyrrole ring, which can donate an electron or a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating cellular damage to lipids, proteins, and DNA.[2][5] This activity is a key reason why the synthesis and evaluation of novel indole derivatives continue to be a major focus of research.[2][6]
Mechanisms of Antioxidant Action
Indole derivatives primarily exert their antioxidant effects through two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these pathways is crucial for interpreting assay results and designing more potent antioxidant molecules.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the indole derivative (InH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable indole radical (In•). The stability of this resulting indolyl radical is a critical determinant of antioxidant efficacy.
-
Single Electron Transfer (SET): Alternatively, the indole can donate a single electron to a radical, forming a radical cation (InH•+) and an anion. This is often followed by proton transfer to fully neutralize the initial radical species.
The prevalence of one mechanism over another depends on the specific indole derivative's structure, the nature of the free radical, and the solvent system used in the assay.[5][7]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and comparison of antioxidant properties of indole-based melatonin analogue indole amino Acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the neuroprotective effects of various indole compounds
Executive Summary: The Indole Advantage
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core framework for thousands of bioactive alkaloids and synthetic drugs. In the context of neuroprotection, indole compounds exhibit a unique duality: they are potent antioxidants capable of direct radical scavenging, and they act as sophisticated signaling modulators targeting mitochondrial function, neuroinflammation, and protein aggregation.
This guide compares three distinct classes of indole-based neuroprotective agents:
-
Melatonin: The endogenous prototype for antioxidant neuroprotection.
-
Indole-3-Propionic Acid (IPA): A microbial metabolite with superior hydroxyl radical scavenging properties.
-
Indole-3-Carbinol (I3C) & DIM: Dietary phytochemicals that function as indirect antioxidants via the Nrf2 and TrkB pathways.
Comparative Pharmacological Profile
The following table synthesizes experimental data regarding the efficacy, mechanism, and bioavailability of these compounds.
| Compound | Source | Primary Mechanism | Neuroprotective Potency (In Vitro) | BBB Permeability | Clinical/Preclinical Focus |
| Melatonin | Endogenous (Pineal), Synthetic | Direct ROS Scavenging, MT1/MT2 Receptor Agonism | EC50: ~1 µM - 1 mM (High variability based on assay) | High (Lipophilic, LogP ~1.6) | Sleep disorders, Mild Cognitive Impairment (MCI) |
| Indole-3-Propionic Acid (IPA) | Gut Microbiota (Clostridium sporogenes) | Hydroxyl Radical Scavenging (No pro-oxidant intermediates), AhR Activation | EC50: ~100 nM - 10 µM (Often > Melatonin in OH• scavenging) | High (Endogenous in CSF) | Alzheimer's (Aβ toxicity), Ischemia |
| Indole-3-Carbinol (I3C) / DIM | Cruciferous Vegetables | Nrf2 Pathway Activation , TrkB/Akt Signaling, Anti-inflammatory | Effective Dose: 10-50 µM (Cell); 10-100 mg/kg (In vivo) | Moderate to High (Lipophilic) | Parkinson's (Rotenone/MPTP models), TBI |
| Synthetic Indole Hybrids | Medicinal Chemistry (e.g., Indole-Phenolics) | Multi-target: MAO-B Inhibition + Metal Chelation | IC50: Nanomolar range (e.g., Contilisant: 78 nM for MAO-B) | Engineered (Optimized LogBB) | Multi-functional agents for AD/PD |
Key Insight: While Melatonin is the standard reference, IPA demonstrates superior capacity for neutralizing hydroxyl radicals without generating reactive intermediates.[1][2][3] I3C/DIM operate differently, functioning less as direct scavengers and more as "hormetic" stressors that upregulate the brain's endogenous antioxidant defense (Nrf2).
Mechanistic Deep Dive
Understanding the causality of neuroprotection is critical for experimental design. The diagram below maps the divergent pathways by which these indoles preserve neuronal viability.
Signaling Pathways: Direct vs. Indirect Neuroprotection
Figure 1: Mechanistic divergence. IPA and Melatonin act primarily as direct scavengers and mitochondrial stabilizers, while I3C acts as a pro-drug that activates the TrkB/Nrf2 survival axis.
Experimental Validation: Self-Validating Protocols
To objectively compare these compounds, a standardized neuroprotection assay using the SH-SY5Y neuronal cell line is recommended. This protocol includes checkpoints to ensure data integrity.
Protocol: Comparative Neuroprotection Assay (SH-SY5Y)
Objective: Determine the EC50 of indole compounds against oxidative (H2O2) or amyloid (Aβ1-42) stress.
Phase 1: Cell Preparation & Differentiation
Differentiation is crucial as undifferentiated SH-SY5Y cells behave like cancer cells, not neurons.
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. -
Differentiation: Treat with 10 µM Retinoic Acid (RA) in low-serum medium (1% FBS) for 5-7 days.
-
Validation Check: Observe neurite outgrowth. Neurites should be >2x the length of the cell body.
-
Phase 2: Pre-treatment (The Indole Challenge)
-
Preparation: Dissolve indoles in DMSO. Final DMSO concentration in culture must be < 0.1% to avoid solvent toxicity.
-
Dosing: Add compounds (Melatonin, IPA, I3C) at log-scale concentrations: 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.
-
Incubation: Incubate for 2-24 hours before insult.
-
Why? I3C requires time to activate transcriptional pathways (Nrf2). IPA/Melatonin can be added closer to insult (2h) for scavenging, but 24h allows assessment of signaling effects.
-
Phase 3: Toxic Insult & Readout
-
Insult:
-
Oxidative Stress: Add H2O2 (100-300 µM) for 24 hours.
-
Alzheimer's Model: Add oligomerized Aβ1-42 (10-20 µM) for 24-48 hours.
-
-
Readout:
-
Metabolic Activity: MTT or WST-1 Assay.
-
Cell Death: LDH Release Assay (measures membrane integrity).
-
ROS Levels: DCFH-DA fluorescence (Flow cytometry or plate reader).
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for assessing neuroprotection in differentiated SH-SY5Y cells.
Critical Analysis: Bioavailability & Stability
While in vitro data often favors IPA due to its superior radical scavenging, pharmacokinetics dictate clinical potential.
-
Blood-Brain Barrier (BBB): Indoles are generally lipophilic. However, IPA has a distinct advantage: it is an endogenous metabolite found in CSF, suggesting active transport or highly efficient passive diffusion.
-
Metabolic Stability:
-
Melatonin: Rapidly metabolized (half-life ~20-40 min) via 6-hydroxylation.
-
IPA: Significantly more stable; does not form pro-oxidant intermediates during radical scavenging, unlike some classical antioxidants (e.g., Vitamin C/E in high iron environments).
-
I3C: Unstable in acidic gastric environments, converting to DIM (the active agent). In vitro assays using I3C must account for this by either using DIM directly or ensuring metabolic conversion occurs.
-
References
-
Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. Source:[1][2][3] Journal of Biological Chemistry (via PubMed) URL:[Link]
-
Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Source: Current Molecular Medicine (via PMC) URL:[Link]
-
Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. Source: International Journal of Molecular Sciences URL:[Link]
-
Neuroprotective effects of indole-3-carbinol on the rotenone rat model of Parkinson's disease: Impact of the SIRT1-AMPK signaling pathway. Source: PubMed URL:[4][Link]
-
The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model. Source: Frontiers in Pharmacology URL:[Link]
Sources
- 1. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ixcela.com [ixcela.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
A Researcher's Guide to Preclinical Evaluation: In Vitro vs. In Vivo Testing of 1-Phenyl-1H-indole-6-carbaldehyde Derivatives
Introduction: The Promise of the Indole Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with significant therapeutic value.[1][2][3] Its prevalence in clinically approved anticancer agents, such as the vinca alkaloids (vincristine and vinblastine) and modern tyrosine kinase inhibitors like sunitinib, underscores the scaffold's remarkable potential in oncology.[3][4][5][6] The 1-Phenyl-1H-indole-6-carbaldehyde framework represents a promising, yet specific, class within this family. These derivatives are being explored for a range of biological activities, from anticancer to antimicrobial effects.[7][8][9]
This guide provides a comparative analysis of the essential preclinical evaluation stages for this class of compounds: in vitro and in vivo testing. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting and correlating the data generated from these distinct, yet complementary, biological systems. The journey of a drug from a laboratory bench to a clinical candidate is a rigorous process of validation, and understanding the strengths and limitations of each testing paradigm is critical for success.
The Drug Development Workflow: From Dish to Whole Organism
The progression of a potential drug candidate follows a structured funnel, designed to efficiently identify promising compounds while minimizing the use of resources and animal models. This workflow begins with broad, high-throughput in vitro screens and progressively moves towards more complex and physiologically relevant in vivo models for the most promising candidates.
Caption: A typical workflow for preclinical drug discovery.
Section 1: In Vitro Evaluation - The Cellular Proving Ground
In vitro ("in glass") studies are the first critical step in evaluating the biological activity of newly synthesized compounds. These assays are performed in a controlled environment outside of a living organism, typically using isolated cells, proteins, or enzymes.
Causality of Experimental Choice: The primary reasons for initiating with in vitro testing are efficiency, ethics, and mechanistic clarity. These assays are generally rapid, cost-effective, and allow for the high-throughput screening of many derivatives simultaneously. By eliminating the complexities of a whole organism, we can directly probe the interaction between a compound and its biological target, providing clear, quantifiable data on potency and mechanism of action.
Key In Vitro Assays for Indole Derivatives
1. Antiproliferative and Cytotoxicity Assays: The most fundamental question is whether a compound can inhibit the growth of cancer cells. The MTT assay is a widely adopted colorimetric method for this purpose.
Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[5][7] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-Phenyl-1H-indole-6-carbaldehyde derivatives in culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[7][10]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Mechanism of Action (MoA) Studies: Once a compound shows antiproliferative activity, the next step is to understand how it works. Based on existing literature for indole derivatives, key mechanisms to investigate include:
-
Kinase Inhibition: Many indole scaffolds are known to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[4][11] Specific enzyme inhibition assays can directly measure a compound's ability to block kinase activity.
-
Tubulin Polymerization Inhibition: The vinca alkaloids work by disrupting microtubule dynamics.[3] An in vitro tubulin polymerization assay can determine if a compound has a similar effect.[1]
-
Cell Cycle Analysis: Flow cytometry using propidium iodide staining can reveal if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase), which is a common outcome of DNA damage or microtubule disruption.[1][5]
-
Apoptosis Induction: Annexin V/PI staining, also analyzed by flow cytometry, can quantify the number of cells undergoing programmed cell death (apoptosis) in response to treatment.[4]
In Vitro Data Summary
The following table summarizes representative IC50 values for various indole derivatives against common cancer cell lines, as reported in the literature.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Indole-based 1,3,4-Oxadiazoles | Compound 2e | HCT116 (Colon) | 6.43 | [4] |
| Indole-based 1,3,4-Oxadiazoles | Compound 2e | A549 (Lung) | 9.62 | [4] |
| Penta-heterocycle Indoles | Compound 10b | A549 (Lung) | 0.012 | [5] |
| Penta-heterocycle Indoles | Compound 10b | K562 (Leukemia) | 0.010 | [5] |
| Quinoline-Indole Hybrid | Compound 13 | Various | 0.002 - 0.011 | [1] |
| Indole-Sulfonohydrazide | Compound 5f | MDA-MB-468 (Breast) | 8.2 | [12] |
| Indole-Sulfonohydrazide | Compound 5f | MCF-7 (Breast) | 13.2 | [12] |
Section 2: In Vivo Evaluation - The Whole-System Reality Check
In vivo ("in the living") studies are performed in whole, living organisms, most commonly in rodent models. This stage is essential for evaluating a compound's overall efficacy, safety, and pharmacokinetic profile in a complex biological system.
Causality of Experimental Choice: A compound that is highly potent in a petri dish may fail in an animal for numerous reasons. It could be poorly absorbed, rapidly metabolized and cleared, fail to reach its target tissue, or be unacceptably toxic. In vivo studies are the only way to assess these critical parameters of drug-likeness, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[2][13]
Key In Vivo Models and Endpoints
1. Xenograft Efficacy Models: To test anticancer efficacy, human tumor cells are implanted into immunocompromised mice (e.g., nude or SCID mice). This allows the tumor to grow in a living system with vasculature, enabling the evaluation of a drug's ability to shrink the tumor.
Protocol: Human Tumor Xenograft Mouse Model
-
Animal Acclimatization: House 6-8 week old female nude mice in a sterile environment for at least one week prior to the study.
-
Tumor Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., MCF-7 or A549) suspended in Matrigel into the right flank of each mouse.
-
Expert Insight: The choice of cell line for the xenograft should be guided by the in vitro results. A cell line that was sensitive to the compound in vitro is a logical choice for the in vivo efficacy model.
-
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups. Administer the indole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule. The control group receives the vehicle only.
-
Endpoint Measurement: Continue treatment for a defined period (e.g., 21-28 days). The primary endpoints are tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity). In some studies, survival may be the primary endpoint.[3][6]
-
Data Analysis: At the end of the study, calculate the percent TGI compared to the vehicle control group. Statistically analyze the differences between the groups. The tumor tissue can also be harvested for pharmacodynamic (biomarker) analysis.
2. Toxicology and Pharmacokinetic (PK) Studies: These are often conducted in parallel with or prior to efficacy studies.
-
Toxicology: Determines the maximum tolerated dose (MTD) and identifies any potential organ-specific toxicities.
-
Pharmacokinetics (PK): Involves administering a single dose of the compound and collecting blood samples over time to measure key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability. This helps in designing the dosing regimen for the efficacy studies.
Correlating In Vitro Potency with In Vivo Efficacy
A key challenge in drug development is the translation of in vitro results to in vivo outcomes. A compound with a low nanomolar IC50 in vitro might show only modest tumor growth inhibition in a xenograft model. This discrepancy often arises from poor pharmacokinetic properties. Conversely, a compound with moderate in vitro potency might be highly effective in vivo if it has excellent bioavailability and preferentially accumulates in tumor tissue. Therefore, evaluating both datasets in tandem is essential for making informed decisions about which lead compounds to advance. For instance, some bis-indole derivatives have shown activity in both in vitro screens and subsequent in vivo hollow fiber assays and xenograft models.[14]
Caption: Inhibition of the EGFR signaling pathway by an indole derivative.
Conclusion
The evaluation of 1-Phenyl-1H-indole-6-carbaldehyde derivatives, like any potential therapeutic agent, relies on a synergistic relationship between in vitro and in vivo testing. In vitro assays provide the essential initial data on potency and mechanism, allowing for rapid, cost-effective screening and lead identification. In vivo studies provide the indispensable real-world context, assessing how the compound behaves within a complex physiological system. Neither paradigm is sufficient on its own. A successful drug development program requires a logical progression from cellular to whole-organism models, with a constant feedback loop that uses data from both systems to guide the design and selection of superior clinical candidates.
References
- AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design.
- Al-Warhi, T., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI.
- Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online.
- Kushwaha, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC.
- Prakash, B., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Semantic Scholar.
- Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.
- Al-Ostath, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- Andreani, A., et al. (2008). Antitumor Activity of Bis-Indole Derivatives. PMC.
- (n.d.). The current landscape of indole hybrids with in vivo antitumor potential. PubMed.
- Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications.
- Stojkovic, S., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. UNIPI.
- Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate.
- Kumar, A., et al. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience.
- (n.d.). Buy 6-phenyl-1H-indole-3-carbaldehyde.
- Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC.
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. pubs.aip.org [pubs.aip.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Buy 6-phenyl-1H-indole-3-carbaldehyde [smolecule.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Phenyl-1H-indole-6-carbaldehyde
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment.
This guide provides a detailed, operation-centric framework for the safe disposal of 1-Phenyl-1H-indole-6-carbaldehyde. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust disposal plan can be constructed by analyzing the known hazards of structurally similar indole, phenyl, and aldehyde-containing compounds. This approach ensures a cautious and compliant methodology.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is critical. Based on data from analogous structures, 1-Phenyl-1H-indole-6-carbaldehyde must be treated as a hazardous substance. The rationale for this classification is summarized below.
Key Hazard Insights:
-
Irritant Properties: Indole derivatives frequently cause skin and serious eye irritation.[1][2][3][4][5] The aldehyde functional group can also contribute to respiratory tract irritation.[1][2][3][4]
-
Acute Toxicity: The compound is presumed to be harmful if swallowed and may be harmful in contact with the skin.[1][2]
-
Environmental Toxicity: Structurally related compounds, such as indole itself, are noted as being very toxic to aquatic life.[6] Therefore, releasing this compound into drains or the environment is strictly prohibited.[1][2]
Table 1: Anticipated Hazard Profile for 1-Phenyl-1H-indole-6-carbaldehyde
| Hazard Classification | GHS Category | Signal Word | Anticipated Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[1][2][3][4] |
| Hazardous to the Aquatic Environment | Category 1 | Warning | H400: Very toxic to aquatic life.[6] |
Due to these characteristics, all waste streams containing 1-Phenyl-1H-indole-6-carbaldehyde must be managed as regulated hazardous waste.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Direct contact with the compound, whether in pure form or in solution, must be avoided. The following PPE is mandatory when handling the chemical for disposal.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[4][7] | Protects against accidental splashes and airborne dust, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), handled in accordance with good industrial hygiene.[1][7] | Prevents skin contact, which can cause irritation and potential absorption.[1] |
| Body Protection | Standard laboratory coat. Choose body protection according to the amount and concentration of the substance.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for small quantities in a well-ventilated area or chemical fume hood.[1][3] Use a NIOSH-approved respirator with a particulate filter if handling bulk quantities or if dust formation is likely.[1] | Prevents inhalation of airborne particles, which may cause respiratory irritation.[7] |
Standard Operating Procedure (SOP) for Waste Management
This section provides step-by-step protocols for managing different waste streams containing 1-Phenyl-1H-indole-6-carbaldehyde. The core principle is waste segregation —never mix incompatible waste streams.[8][9]
Part A: Disposal of Solid Waste
(Includes unused reagent, contaminated weighing paper, and contaminated consumables like gloves or TLC plates)
-
Designate a Waste Container: Select a clearly marked, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw cap).[9][10]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[9] The label must include:
-
The full chemical name: "1-Phenyl-1H-indole-6-carbaldehyde"
-
An accurate estimation of its concentration or percentage in the waste matrix.
-
The accumulation start date.[9]
-
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or forceps. Avoid generating dust.[7]
-
Secure Storage: Tightly seal the container immediately after adding waste.[9] Store the container in a designated satellite accumulation area (SAA), away from incompatible materials like strong oxidizing agents and acids.[2][7][9]
Part B: Disposal of Liquid Waste
(Includes solutions from experiments, reaction mother liquors, and chromatographic fractions)
-
Segregation is Key: Use separate, dedicated waste containers for halogenated and non-halogenated organic solvents.[10] Do not mix aqueous waste with organic solvent waste.
-
Container Selection: Use a sealable, chemically compatible solvent carboy (glass or HDPE). Ensure the container is vented if there is any risk of gas evolution, though this is not expected for this compound under normal conditions.
-
Labeling: As with solid waste, the container must be pre-labeled as "HAZARDOUS WASTE" with all chemical constituents and their approximate percentages listed.[9][10]
-
Waste Transfer: Using a funnel, carefully pour the liquid waste into the appropriate container inside a chemical fume hood to minimize inhalation exposure.
-
Secure Storage: Tightly cap the container after each addition.[9][10] Leaving a funnel in an open waste container is a common but serious violation of safety protocols. Store in your lab's designated SAA.
Part C: Disposal of Empty Reagent Bottles
An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.
-
Decontamination: In a chemical fume hood, rinse the empty bottle three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Each rinse must be collected and disposed of as hazardous liquid waste, as described in Part B.[10]
-
Final Disposal: Once triple-rinsed, the container can be managed. Deface or remove the original label to prevent confusion.[10] Dispose of the clean, empty container in accordance with your institution's policies, which may include glass recycling or disposal in regular trash.
Emergency Protocol: Small-Scale Spill Management
In the event of an accidental spill, a calm and structured response is essential to mitigate exposure and prevent contamination.
-
Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is significant or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8]
-
Cleanup: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container.[1][2][7] Avoid aggressive actions that could create dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cleaning materials into the solid hazardous waste container.[8]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, regardless of the spill's size.
The Disposal Pathway: A Logical Workflow
The entire disposal process can be visualized as a decision-making workflow, ensuring that every step is logical and compliant.
Caption: Disposal Decision Workflow for 1-Phenyl-1H-indole-6-carbaldehyde.
By adhering to this structured guide, you ensure that the disposal of 1-Phenyl-1H-indole-6-carbaldehyde is performed safely, efficiently, and in full compliance with institutional and federal regulations. Your commitment to these principles is the hallmark of a responsible and exemplary scientific professional.
References
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.ca [fishersci.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. 1-Phenyl-1H-indole | 16096-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of 1-Phenyl-1H-indole-6-carbaldehyde: A Guide to Personal Protective Equipment and Disposal
The prudent handling of specialized chemical reagents is the cornerstone of laboratory safety and experimental success. This guide provides a detailed protocol for the safe use of 1-Phenyl-1H-indole-6-carbaldehyde, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE), alongside robust operational and disposal plans. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and ensure both personal safety and data integrity.
Understanding the Hazard Profile
1-Phenyl-1H-indole-6-carbaldehyde is an aromatic aldehyde. While specific toxicity data for this compound is not extensively published, its structural motifs—an indole ring and an aldehyde group—necessitate a cautious approach. Aldehydes are often associated with irritation to the skin, eyes, and respiratory tract. Indole derivatives can have varied toxicological profiles, and it is prudent to treat novel compounds with a high degree of care.
Based on data for similar compounds, we must assume that 1-Phenyl-1H-indole-6-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical operational requirement.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following protocol outlines the minimum required PPE for handling 1-Phenyl-1H-indole-6-carbaldehyde in a standard laboratory setting.
Step-by-Step PPE Application and Removal
Donning (Putting On) PPE:
-
Lab Coat: A clean, buttoned lab coat made of a flame-resistant material like cotton or a specialized synthetic blend should be worn at all times in the laboratory. This is your first line of defense against splashes and spills.
-
Gloves: Due to the aromatic nature of the compound, nitrile gloves are the recommended choice for their superior resistance to a wide range of chemicals compared to latex.
-
Selection: Choose gloves of the appropriate size to ensure dexterity.
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Donning: Pull gloves on to cover the cuffs of the lab coat.
-
-
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes, which can come from various angles. If there is a significant risk of splashes to the face, a full face shield should be used in conjunction with splash goggles.
-
Respiratory Protection (If necessary): If handling the compound as a fine powder outside of a certified chemical fume hood, a respirator may be required. A NIOSH-approved N95 respirator can be effective against airborne particulates. For operations with a higher risk of aerosolization, a respirator with an organic vapor cartridge may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
Doffing (Taking Off) PPE:
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated chemical waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, ensuring the contaminated exterior does not touch your clothing.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Engineering Controls: Your Primary Shield
PPE should always be used in conjunction with appropriate engineering controls. For a compound like 1-Phenyl-1H-indole-6-carbaldehyde, which may cause respiratory irritation, all weighing and handling of the solid material, as well as the preparation of solutions, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to capture and exhaust any vapors or fine powders, significantly reducing the risk of inhalation exposure.
Spill and Disposal Management
Spill Response:
In the event of a small spill, ensure you are wearing your full PPE.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep the absorbed material into a designated chemical waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal:
All waste contaminated with 1-Phenyl-1H-indole-6-carbaldehyde, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material down the drain or in the regular trash.
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-Phenyl-1H-indole-6-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
